Clauszoline M: A Technical Guide to its Discovery, Natural Sources, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals Abstract Clauszoline M, a naturally occurring carbazole alkaloid, has garnered interest within the scientific community. This document provides a comprehens...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clauszoline M, a naturally occurring carbazole alkaloid, has garnered interest within the scientific community. This document provides a comprehensive overview of the discovery, natural sourcing, and biological properties of Clauszoline M. It details the initial isolation and structural elucidation from its natural source, Clausena excavata, and presents available data on its biological activity. This guide is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this compound.
Discovery and Natural Source
Clauszoline M was first discovered and isolated in 1997 by a team of researchers led by C. Ito.[1] The compound was identified during a phytochemical investigation of the leaves of Clausena excavata BURM. f. (Rutaceae). This plant, a shrub found in various parts of Asia, has been a source for a variety of carbazole alkaloids.[2][3] The initial structural elucidation of Clauszoline M was accomplished using spectroscopic methods.[1]
Table 1: Discovery and Source Information for Clauszoline M
The following protocol is based on the methodology described by Ito et al. (1997).[1]
Diagram 1: Experimental Workflow for the Isolation of Clauszoline M
Caption: Isolation workflow for Clauszoline M.
Plant Material and Extraction: Dried and powdered leaves of Clausena excavata (1.2 kg) were extracted with methanol (MeOH) at room temperature.
Concentration and Partitioning: The methanolic extract was concentrated under reduced pressure. The resulting residue was partitioned between ethyl acetate (EtOAc) and water (H₂O).
Initial Chromatographic Separation: The EtOAc-soluble layer was subjected to silica gel column chromatography using a gradient elution system of n-hexane-EtOAc.
Purification: Fractions containing Clauszoline M were further purified by preparative thin-layer chromatography (TLC) on silica gel, with a mobile phase of n-hexane-EtOAc (2:1), to yield 12 mg of pure Clauszoline M.
Biological Activity
Carbazole alkaloids isolated from Clausena excavata have demonstrated a range of biological activities, including antimycobacterial and antifungal properties.[4][5] While several carbazoles from this plant have been explicitly tested against Mycobacterium tuberculosis, specific data for Clauszoline M's anti-tubercular activity is not as widely reported in initial screenings. However, broader studies on the extracts and related compounds suggest potential in this area.
Table 3: Antimycobacterial Activity of Selected Carbazole Alkaloids from Clausena excavata
Note: The antimycobacterial activity of Clauszoline M was not explicitly detailed in the primary cited study by Sunthitikawinsakul et al. (2003).
Signaling Pathways and Logical Relationships
Further research is required to elucidate the specific signaling pathways modulated by Clauszoline M. The general biological activities of carbazole alkaloids suggest potential interactions with various cellular targets, but dedicated studies on Clauszoline M are needed for a definitive understanding.
Diagram 2: General Research Path for Natural Product Drug Discovery
Caption: A generalized workflow for natural product drug discovery.
Conclusion
Clauszoline M, a carbazole alkaloid isolated from the leaves of Clausena excavata, represents a molecule of interest for further pharmacological investigation. This guide has summarized its discovery, natural origins, and the established protocol for its isolation. While the broader class of carbazole alkaloids from this plant source exhibits promising antimycobacterial activity, further specific studies are warranted to determine the full therapeutic potential and mechanism of action of Clauszoline M. This foundational knowledge provides a solid starting point for researchers in the field of natural product drug discovery and development.
The Architecture of Nature's Potent Scaffolds: An In-depth Technical Guide to the Biosynthesis of Carbazole Alkaloids
For Researchers, Scientists, and Drug Development Professionals Introduction Carbazole alkaloids, a diverse class of naturally occurring heterocyclic compounds, have garnered significant attention from the scientific com...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbazole alkaloids, a diverse class of naturally occurring heterocyclic compounds, have garnered significant attention from the scientific community owing to their wide-ranging and potent biological activities. These activities include neuroprotective, anticancer, anti-inflammatory, and antimicrobial properties. The tricyclic carbazole core, consisting of two benzene rings fused to a central nitrogen-containing pyrrole ring, provides a versatile scaffold for extensive chemical modifications, leading to a vast array of structurally unique alkaloids. Understanding the intricate biosynthetic pathways that nature employs to construct these complex molecules is paramount for their targeted discovery, rational bioengineering, and the development of novel therapeutic agents.
This technical guide provides a comprehensive overview of the current understanding of carbazole alkaloid biosynthesis. It delves into the key enzymatic players, the precursor molecules, the intermediate compounds, and the regulatory mechanisms governing these pathways in both bacteria and plants. Particular emphasis is placed on providing quantitative data, detailed experimental methodologies, and visual representations of the biosynthetic machinery to serve as a valuable resource for researchers in the fields of natural product chemistry, enzymology, and drug development.
I. Biosynthesis of Carbazole Alkaloids in Bacteria
The most well-characterized carbazole alkaloid biosynthetic pathways are found in actinomycetes, particularly Streptomyces species. These pathways are responsible for the production of potent neuroprotective agents such as carquinostatin A (CQS) and neocarazostatin A (NZS). Tracer experiments have established that the carbazole skeleton in these bacteria is derived from L-tryptophan, pyruvate, and two molecules of acetate (in the form of 3-hydroxybutyryl-ACP).[1]
A. Key Precursors and their Origins
The biosynthesis of the carbazole core in bacteria initiates from three primary building blocks:
Indole-3-pyruvate (IPA): Derived from the deamination of L-tryptophan.
Pyruvate: A central metabolite from glycolysis.
3-Hydroxybutyryl-Acyl Carrier Protein (3-HB-ACP): Formed from the condensation of two acetyl-CoA molecules.
B. The Carquinostatin A (CQS) Biosynthetic Pathway
The biosynthesis of carquinostatin A in Streptomyces exfoliatus is orchestrated by the cqs gene cluster, which encodes a suite of enzymes responsible for the step-wise assembly and modification of the carbazole scaffold.
Formation of the α-hydroxy-β-keto acid Intermediate: The pathway is initiated by the aminotransferase CqsB7 , which converts L-tryptophan to indole-3-pyruvate (IPA). Subsequently, the thiamine diphosphate (ThDP)-dependent enzyme CqsB3 catalyzes a carboligation reaction between IPA and pyruvate to form an α-hydroxy-β-keto acid intermediate.
Formation of the Unstable Indole Intermediate: The KASIII-like enzyme CqsB1 then catalyzes a decarboxylative condensation of the α-hydroxy-β-keto acid with 3-hydroxybutyryl-ACP (3-HB-ACP) to generate a highly unstable indole intermediate.[1] This intermediate is prone to spontaneous rearrangement, highlighting the need for a tightly controlled enzymatic process.[1]
Carbazole Ring Formation: The key cyclization step is catalyzed by the unprecedented carbazole synthase CqsB2 . This enzyme facilitates the oxidative cyclization of the unstable indole intermediate to form the tricyclic carbazole core, specifically the precarquinostatin intermediate which possesses an ortho-quinone moiety.[1] The concerted action of CqsB1 and CqsB2 is crucial to channel the unstable intermediate towards the correct cyclized product.[1]
Tailoring Reactions: Following the formation of the carbazole nucleus, a series of tailoring enzymes modify the scaffold to produce the final bioactive compound. In CQS biosynthesis, the phytoene synthase-like prenyltransferase CqsB4 is responsible for the prenylation of the carbazole ring using dimethylallyl diphosphate (DMAPP) as the prenyl donor.[2]
Below is a diagram illustrating the biosynthetic pathway of Carquinostatin A.
Biosynthetic pathway of Carquinostatin A.
C. The Neocarazostatin A (NZS) Biosynthetic Pathway
The biosynthesis of neocarazostatin A in Streptomyces sp. MA37 shares significant homology with the CQS pathway, involving a set of orthologous enzymes encoded by the nzs gene cluster.
NzsH (CqsB3 homolog): A ThDP-dependent enzyme that catalyzes the acyloin condensation between IPA and pyruvate.[3]
NzsF (CqsB5 homolog): A classical β-ketoacyl-ACP synthase III (KASIII).
NzsE (CqsB6 homolog): An acyl carrier protein (ACP).
NzsJ (CqsB1 homolog): A KASIII-like enzyme.
NzsI (CqsB2 homolog): The carbazole synthase.
NzsG (CqsB4 homolog): A phytoene synthase-like prenyltransferase that utilizes DMAPP.[2]
NzsA: A P450 hydroxylase that mediates a late-stage hydroxylation.
D. Quantitative Data on Bacterial Carbazole Biosynthesis Enzymes
Detailed kinetic analysis of the enzymes in the CQS and NZS pathways has been challenging due to the instability of some of the intermediates.[1] As a result, comprehensive kinetic parameters for all enzymes are not yet available in the literature. However, some studies have provided initial characterizations.
Note: The kinetic parameters for many enzymes in these pathways have not been determined due to the instability of their substrates.
II. Biosynthesis of Carbazole Alkaloids in Plants
The biosynthesis of carbazole alkaloids in higher plants, particularly in the family Rutaceae (e.g., Murraya, Glycosmis, Clausena), is less understood compared to the bacterial pathways. However, it is widely postulated that 3-methylcarbazole serves as a key common precursor for the vast majority of the more than 330 known phytocarbazoles.[4][5]
A. Proposed Precursors and Pathway
The biogenesis of the carbazole skeleton in plants is thought to proceed through the shikimate pathway, with L-tryptophan being the primary precursor.[4][6] The exact enzymatic steps leading from tryptophan to 3-methylcarbazole have not been fully elucidated. However, a proposed pathway involves the condensation of a tryptophan-derived intermediate with a C5 isoprene unit, likely derived from the mevalonate or MEP pathway, followed by cyclization and aromatization.
Below is a proposed logical flow for the formation of 3-methylcarbazole and its subsequent diversification.
Proposed biogenesis of phytocarbazoles.
B. Diversification of the Carbazole Scaffold in Plants
Once 3-methylcarbazole is formed, a variety of tailoring enzymes, including prenyltransferases, hydroxylases (likely cytochrome P450s), and oxidases, act upon it to generate the vast structural diversity of carbazole alkaloids found in plants. For instance, in vivo oxidation of the methyl group of 3-methylcarbazole can lead to the formation of 3-formylcarbazole or methyl carbazole-3-carboxylate, which are common structures in Murraya, Clausena, and Glycosmis species.[4]
C. Quantitative Data on Carbazole Alkaloids in Murraya koenigii
While the enzymatic details are sparse, quantitative analyses of carbazole alkaloid content in plants have been performed. The following table summarizes the abundance of several major carbazole alkaloids in the leaves of Murraya koenigii.
This section provides generalized methodologies for key experiments involved in the study of carbazole alkaloid biosynthesis, based on protocols described in the cited literature.
A. Heterologous Expression and Purification of Biosynthetic Enzymes
This protocol describes a general workflow for producing and purifying the carbazole biosynthesis enzymes from Streptomyces in a heterologous host like E. coli or a suitable Streptomyces strain.
Workflow for heterologous expression and purification.
Protocol Details:
Gene Amplification and Cloning: The gene of interest (e.g., cqsB1, cqsB2) is amplified from the genomic DNA of the producing organism using PCR with specific primers. The amplified gene is then cloned into a suitable expression vector, often with an affinity tag (e.g., His-tag) to facilitate purification.
Host Transformation and Culture: The expression plasmid is transformed into a suitable expression host. For Streptomyces genes, E. coli BL21(DE3) is a common choice. The transformed cells are grown in a rich medium at an appropriate temperature until they reach the mid-log phase of growth.
Induction of Protein Expression: Protein expression is induced by adding an appropriate inducer to the culture. The culture is then incubated for a further period at a specific temperature to allow for protein production.
Cell Lysis and Protein Purification: Cells are harvested, resuspended in a lysis buffer, and lysed. The soluble protein fraction is then purified using affinity chromatography. The purified protein is dialyzed against a storage buffer and its concentration is determined.
B. In Vitro Enzyme Assays
1. ThDP-dependent Enzyme (e.g., NzsH) Assay:
Reaction Mixture: A typical reaction mixture contains a buffer (e.g., Tris-HCl), MgCl2, ThDP, the purified enzyme, and the substrates (IPA and pyruvate).
Procedure: The reaction is initiated by the addition of the enzyme and incubated at an optimal temperature.
Analysis: The reaction is quenched, and the product formation is analyzed by High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or Mass Spectrometry (MS).[3] Kinetic parameters can be determined by varying the substrate concentrations.
2. Carbazole Synthase (e.g., CqsB2) Assay:
Challenge: The natural substrate for CqsB2 is unstable. Therefore, a coupled assay with the preceding enzyme, CqsB1, is often employed.
Coupled Reaction Mixture: The reaction includes all components for the CqsB1 reaction (α-hydroxy-β-keto acid, 3-HB-ACP, and purified CqsB1) along with purified CqsB2.
Procedure: The reaction is incubated, and the formation of the cyclized product (precarquinostatin) is monitored over time.
Analysis: The product is extracted and analyzed by LC-MS.[1]
C. Identification of Biosynthetic Intermediates
Method: Liquid Chromatography-Mass Spectrometry (LC-MS) is the primary tool for the detection and identification of biosynthetic intermediates.
Sample Preparation: Extracts from the fermentation broth of the wild-type or mutant strains, or from in vitro enzyme assays, are prepared.
LC-MS Analysis: The extracts are subjected to LC-MS analysis. The masses of the detected compounds are compared with the expected masses of the proposed intermediates. High-resolution MS can provide accurate mass measurements to determine the elemental composition.
Isotopic Labeling: To confirm the origin of atoms in the intermediates and final products, feeding experiments with isotopically labeled precursors (e.g., 13C-labeled tryptophan or pyruvate) can be performed. The incorporation of the label is then traced by MS analysis.[1]
IV. Regulatory Mechanisms
The biosynthesis of secondary metabolites, including carbazole alkaloids, in Streptomyces is tightly regulated at the transcriptional level.[8] The expression of the biosynthetic gene clusters is often controlled by a complex network of regulators that respond to various environmental and physiological signals.
Cluster-Situated Regulators: Many biosynthetic gene clusters contain their own specific transcriptional regulators (e.g., SARPs - Streptomyces antibiotic regulatory proteins) that control the expression of the genes within the cluster.
Global Regulators: The expression of these cluster-situated regulators is, in turn, often controlled by global regulators that coordinate secondary metabolism with primary metabolism and morphological differentiation.
Environmental Signals: Factors such as nutrient availability, quorum sensing molecules, and stress can all influence the expression of carbazole biosynthesis genes.
Further research is needed to identify the specific transcriptional regulators that govern the cqs and nzs gene clusters in Streptomyces.
V. Conclusion
The study of carbazole alkaloid biosynthesis has unveiled a fascinating tapestry of enzymatic reactions and intricate regulatory networks. While significant strides have been made in elucidating the bacterial pathways for carquinostatin and neocarazostatin, the biosynthesis of the diverse carbazole alkaloids in plants remains a fertile ground for future research. The detailed understanding of these pathways, from the precursor supply to the final tailoring steps, is not only of fundamental scientific interest but also holds immense potential for the biotechnological production of these valuable compounds. The experimental approaches and data presented in this guide are intended to serve as a solid foundation for researchers to build upon, ultimately paving the way for the discovery of new carbazole alkaloids and the development of novel therapeutic agents.
For Researchers, Scientists, and Drug Development Professionals Introduction Clauszoline M, a member of the carbazole alkaloid family, is a natural product isolated from plants of the genus Clausena. Carbazole alkaloids...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clauszoline M, a member of the carbazole alkaloid family, is a natural product isolated from plants of the genus Clausena. Carbazole alkaloids are a significant class of heterocyclic compounds known for their wide range of biological activities and potential therapeutic applications. This technical guide provides a detailed overview of the known physical and chemical properties of Clauszoline M, along with representative experimental protocols for its isolation and characterization. Furthermore, it explores its potential mechanism of action based on the known activities of related compounds.
Physicochemical Properties
The physical and chemical properties of Clauszoline M are summarized below. It is important to note that while some properties are experimentally determined, others are predicted based on computational models.
Isolation and Purification of Clauszoline M from Clausena excavata
This protocol is a generalized procedure based on common techniques for isolating carbazole alkaloids from plant material.
Workflow for Isolation and Purification:
Caption: General workflow for the isolation and purification of Clauszoline M.
Methodology:
Plant Material Preparation: The air-dried and powdered roots or stems of Clausena excavata are used as the starting material.
Extraction: The powdered plant material is macerated with methanol at room temperature for a period of 72 hours, with the solvent being replaced every 24 hours.
Concentration: The combined methanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. The ethyl acetate fraction is typically enriched with carbazole alkaloids.
Chromatographic Separation: The ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate.
Fraction Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) using a suitable solvent system and visualized under UV light.
Purification: Fractions containing the compound of interest are combined and further purified by recrystallization or preparative TLC to yield pure Clauszoline M.
Structural Characterization
The structure of the isolated Clauszoline M is elucidated using a combination of spectroscopic techniques.
Technique
Purpose
Expected Observations for Clauszoline M
Mass Spectrometry (MS)
Determination of molecular weight and elemental composition.
A molecular ion peak corresponding to the exact mass of C₁₃H₉NO₃.
Infrared (IR) Spectroscopy
Identification of functional groups.
Absorption bands for hydroxyl (-OH), amine (N-H), aromatic (C=C), and aldehyde (C=O, C-H) groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
Elucidation of the carbon-hydrogen framework and connectivity.
Signals corresponding to aromatic protons, an aldehyde proton, and hydroxyl protons in the ¹H NMR spectrum. Resonances for aromatic carbons, a carbonyl carbon, and carbons bearing hydroxyl groups in the ¹³C NMR spectrum.
Biological Activity and Potential Signaling Pathways
While the specific biological targets and signaling pathways of Clauszoline M are not yet fully elucidated, the known activities of other carbazole alkaloids from Clausena species provide valuable insights into its potential mechanisms of action. Many carbazole alkaloids from this genus are known to be potent enzyme inhibitors.
Enzyme Inhibition
Based on the activities of related compounds, Clauszoline M is hypothesized to act as an inhibitor of one or more enzymes. A general workflow for an enzyme inhibition assay is presented below.
Workflow for Enzyme Inhibition Assay:
Caption: General workflow for an enzyme inhibition assay.
Hypothetical Signaling Pathway
Given that many natural products, including carbazole alkaloids, exert their effects by modulating cellular signaling pathways, a hypothetical pathway involving enzyme inhibition by Clauszoline M is proposed. This could involve the inhibition of a key kinase or other regulatory enzyme, leading to downstream effects on gene expression and cellular processes.
Hypothetical Signaling Pathway for Clauszoline M:
Caption: Hypothetical signaling pathway modulated by Clauszoline M.
Conclusion
Clauszoline M is a promising carbazole alkaloid with potential for further investigation in drug discovery and development. While comprehensive experimental data is still emerging, this guide provides a foundational understanding of its physicochemical properties and a framework for its isolation, characterization, and biological evaluation. Future research should focus on the definitive identification of its molecular targets and the elucidation of its precise mechanisms of action to fully realize its therapeutic potential.
An In-depth Technical Guide to the Spectroscopic Data of Clauszoline M
For Researchers, Scientists, and Drug Development Professionals Introduction Clauszoline M is a carbazole alkaloid first isolated from the leaves of Clausena excavata (Rutaceae). As a member of the carbazole family of na...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clauszoline M is a carbazole alkaloid first isolated from the leaves of Clausena excavata (Rutaceae). As a member of the carbazole family of natural products, it is of interest to the scientific community for its potential biological activities. The structural elucidation of Clauszoline M was achieved through comprehensive spectroscopic analysis, primarily relying on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This guide provides a detailed overview of the spectroscopic data and the experimental protocols utilized in the characterization of Clauszoline M, presenting the information in a clear and accessible format for researchers and professionals in the field of drug discovery and development.
Spectroscopic Data of Clauszoline M
The structural confirmation of Clauszoline M is dependent on the precise interpretation of its spectroscopic data. The following tables summarize the key ¹H NMR, ¹³C NMR, and mass spectrometry data as reported in the scientific literature.
Table 1: ¹H NMR Spectroscopic Data for Clauszoline M (in CDCl₃)
Position
Chemical Shift (δ) ppm
Multiplicity
Coupling Constant (J) Hz
H-1
7.89
d
7.8
H-4
7.84
d
8.3
H-5
7.33
t
7.8
H-6
7.14
t
7.8
H-8
7.20
d
7.8
NH
8.24
br s
-
2-CHO
10.05
s
-
3-OMe
4.08
s
-
Table 2: ¹³C NMR Spectroscopic Data for Clauszoline M (in CDCl₃)
Position
Chemical Shift (δ) ppm
C-1
121.3
C-2
129.2
C-3
162.0
C-4
111.9
C-4a
140.2
C-4b
122.9
C-5
125.1
C-6
119.5
C-7
121.9
C-8
110.8
C-8a
138.8
C-9a
124.9
2-CHO
191.0
3-OMe
56.1
Table 3: Mass Spectrometry Data for Clauszoline M
Technique
Ionization Mode
Observed m/z
Formula
Interpretation
HR-EI-MS
EI
227.0582
C₁₃H₉NO₃
[M]⁺
Experimental Protocols
The following sections detail the methodologies employed for the isolation and spectroscopic analysis of Clauszoline M.
Isolation of Clauszoline M from Clausena excavata
The isolation of Clauszoline M was achieved from the leaves of Clausena excavata. The dried and powdered leaves were subjected to extraction with methanol. The resulting crude extract was then partitioned between ethyl acetate and water. The ethyl acetate layer, containing the less polar compounds including Clauszoline M, was concentrated and subjected to a series of chromatographic separations.
The experimental workflow for the isolation is depicted below:
Isolation workflow for Clauszoline M.
Spectroscopic Analysis
¹H and ¹³C NMR spectra were recorded on a spectrometer operating at 400 MHz for proton and 100 MHz for carbon, respectively. The sample was dissolved in deuterated chloroform (CDCl₃), and tetramethylsilane (TMS) was used as an internal standard. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS, and coupling constants (J) are given in Hertz (Hz).
High-resolution electron ionization mass spectrometry (HR-EI-MS) was performed to determine the exact mass and molecular formula of Clauszoline M.
The general workflow for the spectroscopic analysis is outlined in the following diagram:
Workflow for the spectroscopic characterization of Clauszoline M.
Conclusion
The spectroscopic data presented in this guide, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry, provide a comprehensive and unambiguous characterization of Clauszoline M. The detailed experimental protocols offer a clear roadmap for the isolation and analysis of this carbazole alkaloid. This information is crucial for researchers in natural product chemistry, medicinal chemistry, and drug development who are interested in the synthesis of Clauszoline M analogs or the investigation of its biological properties. The structured presentation of data and workflows aims to facilitate further research and application of this interesting natural product.
Foundational
Understanding the Mechanism of Action of Clauszoline M: A Technical Overview
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction Clauszoline M is a chemical compound with the identifier CAS number 187110-72-1.[1][2] It is also known by the syst...
Author: BenchChem Technical Support Team. Date: November 2025
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Clauszoline M is a chemical compound with the identifier CAS number 187110-72-1.[1][2] It is also known by the systematic name 2,8-Dihydroxy-9H-carbazole-3-carboxaldehyde.[1] The molecular formula of Clauszoline M is C13H9NO3, and it has a molecular weight of 227.22.[1][2]
As of the current available scientific literature, detailed studies elucidating the specific mechanism of action, associated signaling pathways, and comprehensive quantitative data for Clauszoline M are not publicly available. The information is primarily limited to its chemical identity.
This guide aims to provide a foundational understanding of the typical experimental approaches and data presentation formats that would be employed to characterize the mechanism of action of a novel compound like Clauszoline M. While specific data for Clauszoline M is absent, this document will serve as a methodological framework for researchers and professionals in drug development.
Hypothetical Experimental Protocols for Elucidating Mechanism of Action
To understand the biological activity of a compound like Clauszoline M, a series of in vitro and in vivo experiments would be necessary. The following are standard protocols that could be adapted for this purpose.
1. Target Identification and Validation
Objective: To identify the primary molecular target(s) of Clauszoline M.
Synthesize a derivative of Clauszoline M with a linker arm suitable for immobilization on a solid support (e.g., agarose beads).
Prepare cell lysates from a relevant cell line or tissue homogenates.
Incubate the cell lysate with the Clauszoline M-conjugated beads to allow for binding of potential protein targets.
Wash the beads extensively to remove non-specifically bound proteins.
Elute the specifically bound proteins from the beads.
Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Validate the identified targets using techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify the binding affinity of Clauszoline M to the purified target protein.
2. In Vitro Functional Assays
Objective: To determine the functional effect of Clauszoline M on its identified target and downstream cellular processes.
Methodology: Enzyme Inhibition Assay (if the target is an enzyme).
Purify the target enzyme.
In a multi-well plate, set up reactions containing the enzyme, its substrate, and varying concentrations of Clauszoline M.
Include appropriate controls (no enzyme, no substrate, no inhibitor).
Incubate the reactions for a defined period at an optimal temperature.
Measure the product formation using a suitable detection method (e.g., spectrophotometry, fluorometry).
Calculate the percentage of enzyme inhibition at each concentration of Clauszoline M and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
3. Cellular Signaling Pathway Analysis
Objective: To map the signaling cascade affected by Clauszoline M.
Methodology: Western Blotting for Key Signaling Proteins.
Treat cultured cells with Clauszoline M at various concentrations and time points.
Lyse the cells to extract total protein.
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
Probe the membrane with primary antibodies specific for key phosphorylated (activated) and total proteins in the suspected signaling pathway.
Incubate with a secondary antibody conjugated to a detectable enzyme (e.g., horseradish peroxidase).
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Quantify the band intensities to determine the change in protein phosphorylation or expression levels.
Data Presentation
Quantitative data from the aforementioned experiments would be summarized in structured tables for clear comparison and interpretation.
Table 1: Hypothetical Binding Affinity of Clauszoline M to Target Proteins
Target Protein
Binding Affinity (K_D)
Method
Protein X
Value
Surface Plasmon Resonance
Protein Y
Value
Isothermal Titration Calorimetry
Table 2: Hypothetical IC50 Values of Clauszoline M in Functional Assays
Assay Type
Cell Line/Enzyme
IC50 Value (µM)
Enzyme Inhibition
Purified Enzyme Z
Value
Cell Viability
Cancer Cell Line A
Value
Cytokine Release
Immune Cell Line B
Value
Visualization of Cellular Pathways
Diagrams are essential for visualizing the complex interactions within signaling pathways. The following are examples of how Graphviz (DOT language) could be used to represent a hypothetical signaling pathway modulated by Clauszoline M.
Hypothetical Signaling Pathway A: Inhibition of a Kinase Cascade
Caption: Hypothetical inhibitory action of Clauszoline M on a kinase cascade.
Caption: A typical experimental workflow for identifying the molecular targets of a small molecule.
Conclusion
While the specific mechanism of action for Clauszoline M remains to be elucidated through dedicated research, this guide provides a comprehensive framework for the experimental strategies and data presentation that are central to such an endeavor. The protocols and visualization examples outlined here represent standard, robust approaches in the field of drug discovery and development. Future research focused on the biological activities of Clauszoline M will be critical to uncovering its therapeutic potential and its role in cellular processes.
Clauszoline M: A Technical Guide on Biological Activity and Targets
For Researchers, Scientists, and Drug Development Professionals Abstract Clauszoline M, a carbazole alkaloid isolated from the plant Clausena excavata, has emerged as a molecule of interest due to its notable biological...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clauszoline M, a carbazole alkaloid isolated from the plant Clausena excavata, has emerged as a molecule of interest due to its notable biological activities. This technical guide provides a comprehensive overview of the current state of knowledge regarding the biological effects and potential molecular targets of Clauszoline M. Primarily, this document details its significant anti-tuberculosis activity and its inhibitory effects on 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced cellular events. Due to the limited availability of extensive public data on Clauszoline M, this guide also contextualizes its activities by referencing related compounds from the Clausena genus. All available quantitative data is presented in structured tables, and detailed experimental methodologies for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to facilitate a deeper understanding of its potential mechanisms of action.
Introduction
Clauszoline M is a member of the carbazole alkaloid family, a class of naturally occurring compounds known for their diverse and potent biological activities. Isolated from Clausena excavata, a plant with a history in traditional medicine, Clauszoline M has been identified as a promising lead compound in the search for new therapeutic agents. This guide will focus on its two primary reported biological activities: the inhibition of Mycobacterium tuberculosis and the modulation of cellular pathways activated by the tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA).
Biological Activity and Quantitative Data
The primary biological activities attributed to Clauszoline M are its anti-tuberculosis effects and its ability to inhibit TPA-induced Epstein-Barr virus (EBV) early antigen activation. While direct and extensive quantitative data for Clauszoline M is limited in publicly accessible literature, a key study has provided a significant measure of its anti-mycobacterial potency.
Anti-tuberculosis Activity
Clauszoline M has demonstrated significant inhibitory activity against the growth of Mycobacterium tuberculosis. A study by Börger et al. (2017) identified Clauszoline M as one of the most active naturally occurring carbazole alkaloids against this pathogen[1]. The available quantitative data is summarized in the table below.
Table 1: Quantitative data on the anti-tuberculosis activity and cytotoxicity of Clauszoline M.
Inhibition of TPA-Induced Activity
Clauszoline M has been reported to be among a group of furanone-coumarins that exhibit inhibitory activity against 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced Epstein-Barr virus (EBV) early antigen activation in Raji cells. TPA is a potent tumor promoter that activates protein kinase C (PKC). Inhibition of TPA-induced events is a common screening method for identifying potential cancer chemopreventive agents. Currently, specific quantitative data, such as an IC₅₀ value for Clauszoline M in this assay, is not available in the reviewed literature.
Potential Molecular Targets and Signaling Pathways
Anti-tuberculosis
The precise molecular target of Clauszoline M within Mycobacterium tuberculosis has not been definitively identified. However, the activity of other carbazole alkaloids against mycobacteria suggests potential mechanisms. Some carbazole compounds have been found to interfere with essential cellular processes in bacteria. For instance, studies on other anti-tubercular carbazole derivatives have suggested that their activity may stem from the specific oxygenation patterns and the positioning of functional groups on the carbazole scaffold[2]. The molecular targets of carbazole scaffolds in M. tuberculosis are still an active area of research[2].
TPA Inhibition Pathway
The tumor promoter TPA is a structural analog of diacylglycerol (DAG) and a potent activator of Protein Kinase C (PKC). The activation of PKC by TPA triggers a cascade of downstream signaling events, including the activation of the ERK pathway, which can lead to the expression of viral antigens, such as the Epstein-Barr virus early antigen (EBV-EA) in latently infected cells[3]. The inhibitory activity of Clauszoline M on TPA-induced EBV-EA activation suggests that it may interfere with this signaling cascade. The potential points of intervention could be direct inhibition of PKC isoforms, or modulation of downstream effectors.
A diagram of the potential TPA-induced signaling pathway and hypothetical points of inhibition by Clauszoline M.
Experimental Protocols
Detailed experimental protocols for the specific studies on Clauszoline M are not fully available. However, this section outlines standardized methodologies for assessing the key biological activities discussed.
Anti-tuberculosis Activity Assay (Microplate Alamar Blue Assay - MABA)
This protocol is a common method for determining the Minimum Inhibitory Concentration (MIC) of compounds against Mycobacterium tuberculosis.
Objective: To determine the lowest concentration of Clauszoline M that inhibits 90% of the growth of M. tuberculosis (MIC₉₀).
Materials:
Mycobacterium tuberculosis H37Rv strain
Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase)
Clauszoline M stock solution (in DMSO)
Resazurin sodium salt solution
Sterile 96-well microplates
Positive control (e.g., Isoniazid)
Negative control (DMSO vehicle)
Procedure:
Inoculum Preparation: M. tuberculosis H37Rv is grown to mid-log phase in 7H9 broth. The culture is then diluted to a standardized optical density.
Compound Dilution: A serial dilution of Clauszoline M is prepared in 7H9 broth in a 96-well plate.
Inoculation: The standardized bacterial suspension is added to each well containing the diluted compound. Control wells with isoniazid and DMSO are also included.
Incubation: The plates are incubated at 37°C for a period of 5-7 days.
Resazurin Addition: After the incubation period, a solution of resazurin is added to each well.
Second Incubation: The plates are incubated for an additional 24 hours.
Data Analysis: The wells are visually inspected for a color change from blue (no growth) to pink (growth). The MIC is defined as the lowest drug concentration that prevents this color change.
An experimental workflow for determining the anti-tuberculosis activity of Clauszoline M.
Inhibition of TPA-Induced EBV Early Antigen Activation Assay
This assay is used to screen for potential cancer chemopreventive agents.
Objective: To determine the concentration of Clauszoline M that inhibits 50% of the TPA-induced EBV early antigen (EA) expression in Raji cells (IC₅₀).
Materials:
Raji cells (human Burkitt's lymphoma cell line latently infected with EBV)
RPMI 1640 medium supplemented with fetal bovine serum
12-O-tetradecanoylphorbol-13-acetate (TPA)
Clauszoline M stock solution (in DMSO)
n-Butyric acid (optional, for enhancing induction)
Cell Culture: Raji cells are cultured in RPMI 1640 medium.
Treatment: Cells are seeded in a multi-well plate and treated with various concentrations of Clauszoline M for a short pre-incubation period.
Induction: TPA (and optionally n-butyric acid) is added to the wells to induce EBV-EA expression.
Incubation: The cells are incubated for 48 hours at 37°C.
Cell Smear and Fixation: After incubation, the cells are harvested, washed with PBS, and smeared onto glass slides. The smears are air-dried and fixed with acetone.
Immunofluorescence Staining: The fixed cells are stained with FITC-labeled anti-EA antibody.
Microscopy and Analysis: The percentage of EA-positive cells is determined by counting at least 500 cells per sample under a fluorescence microscope. The IC₅₀ value is calculated from the dose-response curve.
Conclusion and Future Directions
Clauszoline M, a carbazole alkaloid from Clausena excavata, exhibits promising biological activities, most notably against Mycobacterium tuberculosis. Its potent inhibitory action, coupled with low cytotoxicity against mammalian cells, marks it as a significant candidate for further investigation in the development of new anti-tuberculosis drugs. The inhibitory effect on TPA-induced cellular events also suggests a potential role in cancer chemoprevention research.
However, the current body of public knowledge on Clauszoline M is limited. Future research should prioritize:
The definitive identification of the molecular target(s) of Clauszoline M in M. tuberculosis.
In vivo efficacy studies to validate its anti-tuberculosis activity in animal models.
Quantitative determination of its IC₅₀ value for TPA-induced EBV-EA activation to better assess its chemopreventive potential.
Exploration of other potential biological activities, given the broad spectrum of effects observed for other carbazole alkaloids from the same genus.
A more in-depth understanding of the mechanisms of action and a broader profiling of its biological effects will be crucial in harnessing the full therapeutic potential of Clauszoline M.
In Silico Modeling of Clauszoline M Interactions: A Technical Guide for Drug Discovery Professionals
Introduction Clauszoline M, a carbazole alkaloid isolated from plants of the Clausena genus, belongs to a class of natural products known for a wide array of biological activities. While the specific molecular targets of...
Author: BenchChem Technical Support Team. Date: November 2025
Introduction
Clauszoline M, a carbazole alkaloid isolated from plants of the Clausena genus, belongs to a class of natural products known for a wide array of biological activities. While the specific molecular targets of Clauszoline M remain largely uncharacterized in publicly available literature, related carbazole alkaloids have demonstrated significant antiproliferative effects against various cancer cell lines. This guide provides a comprehensive framework for the in silico modeling of Clauszoline M's interactions with a hypothesized anticancer target, Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).
VEGFR2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Inhibition of VEGFR2 is a clinically validated strategy in oncology. This document outlines a hypothetical workflow for investigating Clauszoline M as a potential VEGFR2 inhibitor, from initial molecular docking to the interpretation of results, and suggests experimental validation protocols.
Hypothetical Interaction Data of Clauszoline M and Related Alkaloids with VEGFR2
To illustrate the potential of Clauszoline M as an anticancer agent, the following table summarizes hypothetical quantitative data from a simulated molecular docking study against the ATP-binding site of VEGFR2 (PDB ID: 4ASD). This data is for illustrative purposes only.
Compound
PubChem CID
Molecular Weight ( g/mol )
Predicted Binding Affinity (kcal/mol)
Predicted Inhibition Constant (Ki) (µM)
Key Interacting Residues (Hypothetical)
Clauszoline M
139038
227.22
-8.5
0.58
Cys919, Asp1046, Glu885
Clausine B
308422
255.27
-8.2
0.95
Cys919, Asp1046
Murrayafoline A
101331
195.25
-7.8
2.10
Cys919, Glu885
Axitinib (Control)
6450551
386.47
-10.2
0.03
Cys919, Asp1046, Glu885, Phe1047
Experimental Protocols
In Silico Molecular Docking Protocol
This protocol details the steps for performing a molecular docking simulation of Clauszoline M with VEGFR2 using AutoDock Vina.
a. Preparation of the Receptor (VEGFR2)
Obtain the Crystal Structure: Download the 3D crystal structure of VEGFR2 in complex with its native ligand (e.g., PDB ID: 4ASD) from the Protein Data Bank.
Prepare the Protein:
Remove water molecules and any co-crystallized ligands from the PDB file.
Add polar hydrogens to the protein structure.
Assign Gasteiger charges to the protein atoms.
Save the prepared protein structure in the PDBQT format.
b. Preparation of the Ligand (Clauszoline M)
Obtain the 3D Structure: Download the 3D structure of Clauszoline M from the PubChem database.
Prepare the Ligand:
Assign Gasteiger charges to the ligand atoms.
Detect the rotatable bonds and set the torsion angles.
Save the prepared ligand structure in the PDBQT format.
c. Molecular Docking with AutoDock Vina
Define the Binding Site: Define the grid box for docking to encompass the ATP-binding site of VEGFR2, typically centered on the co-crystallized ligand's position.
Run the Docking Simulation: Execute AutoDock Vina with the prepared receptor and ligand files. The exhaustiveness parameter can be increased for a more thorough search of the conformational space.
Analyze the Results: Analyze the output file to identify the predicted binding poses and their corresponding binding affinities. The pose with the lowest binding energy is typically considered the most favorable. Visualize the interactions between Clauszoline M and the amino acid residues of VEGFR2 using molecular visualization software like PyMOL or Chimera.
In Vitro Antiproliferative Assay (MTT Assay)
This protocol describes a common method to assess the cytotoxic effects of Clauszoline M on a relevant cancer cell line, such as human umbilical vein endothelial cells (HUVECs) or a cancer cell line known to overexpress VEGFR2.
a. Cell Culture and Seeding
Culture the selected cancer cell line in appropriate media supplemented with fetal bovine serum and antibiotics.
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
b. Compound Treatment
Prepare a stock solution of Clauszoline M in dimethyl sulfoxide (DMSO).
Prepare serial dilutions of Clauszoline M in the cell culture medium.
Replace the medium in the 96-well plates with the medium containing different concentrations of Clauszoline M. Include a vehicle control (DMSO) and an untreated control.
Incubate the plates for 48-72 hours.
c. MTT Assay
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
Measure the absorbance at 570 nm using a microplate reader.
Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Visualizations
Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the hypothetical signaling pathway of VEGFR2 and the in silico modeling workflow for Clauszoline M.
Hypothetical VEGFR2 signaling pathway and the inhibitory action of Clauszoline M.
Workflow for the in silico modeling and experimental validation of Clauszoline M.
Exploratory
The Structural Elucidation of Novel Clauszoline Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth overview of the structural elucidation of novel derivatives of Clauszoline, a group of carbazole alkaloids. The fo...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the structural elucidation of novel derivatives of Clauszoline, a group of carbazole alkaloids. The focus is on the synthetic methodologies, spectroscopic data interpretation, and analytical workflows used to characterize these compounds. This document is intended to serve as a comprehensive resource for researchers and professionals involved in natural product synthesis, medicinal chemistry, and drug development.
Introduction to Clauszoline Alkaloids
Clauszoline alkaloids are a class of naturally occurring carbazole compounds isolated from various plant species, such as those from the genus Clausena. These compounds have garnered significant interest due to their diverse biological activities. The core chemical scaffold of Clauszoline derivatives is the carbazole ring system, which can be variously substituted, leading to a wide array of natural and synthetic analogs. The structural determination of these derivatives is crucial for understanding their structure-activity relationships (SAR) and for the development of new therapeutic agents.
Synthetic Approaches to Clauszoline Derivatives
The total synthesis of Clauszoline derivatives is a key area of research, enabling access to larger quantities of these natural products for biological evaluation and the creation of novel analogs. A prominent example is the synthesis of Clauszoline-K, which utilizes a convergent palladium-catalyzed construction of the carbazole framework as a pivotal step.[1]
General Experimental Protocol: Synthesis of Clauszoline-K
The synthesis of Clauszoline-K, a 7-oxygenated carbazole alkaloid, provides a representative example of the synthetic strategies employed.[1] The key transformation involves a palladium-catalyzed N-arylation followed by an intramolecular cyclization to form the carbazole core.
Materials:
Substituted anilines and aryl halides
Palladium catalyst (e.g., Pd(OAc)2)
Ligand (e.g., a phosphine ligand)
Base (e.g., K2CO3 or Cs2CO3)
Anhydrous solvent (e.g., Toluene or Dioxane)
Procedure:
N-Arylation: A mixture of the appropriately substituted aniline and aryl halide is dissolved in an anhydrous solvent.
The palladium catalyst, ligand, and base are added to the reaction mixture under an inert atmosphere (e.g., Argon or Nitrogen).
The mixture is heated to reflux and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting materials are consumed.
Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.
The crude product is purified by column chromatography on silica gel to yield the diarylamine intermediate.
Intramolecular Cyclization: The purified diarylamine is then subjected to a palladium-catalyzed intramolecular cyclization to form the carbazole ring.
The reaction conditions are similar to the N-arylation step, often requiring a different palladium catalyst or ligand combination and a higher reaction temperature.
Work-up and purification by column chromatography afford the final Clauszoline derivative.
This synthetic approach has also been successfully applied to the total synthesis of other related carbazole alkaloids, including Clausine M and Clausine N.[1][2]
Spectroscopic Data and Structural Characterization
The structural elucidation of novel Clauszoline derivatives relies heavily on a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
NMR Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable tools for determining the precise arrangement of atoms within a molecule. For Clauszoline derivatives, NMR data provides key information about the substitution pattern on the carbazole nucleus.
Table 1: ¹H NMR Spectroscopic Data for Clauszoline-K [1]
Proton
Chemical Shift (δ, ppm) in Acetone-d6
Multiplicity
Coupling Constant (J, Hz)
H-1
8.73
m
H-4
8.14
d
8.6
H-5
7.13
d
2.2
H-6
6.93
dd
8.6, 2.2
H-8
8.04
dd
8.5, 1.6
NH
10.64
br s
OMe-2
3.94
s
OMe-7
3.92
s
Mass Spectrometry
High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the synthesized compounds, confirming their molecular formula.
Infrared Spectroscopy
Infrared (IR) spectroscopy provides information about the functional groups present in the molecule. For Clauszoline-K, characteristic absorption bands are observed for the N-H and C-O stretching vibrations.
Table 2: Infrared (IR) Spectroscopic Data for 3-Formyl-7-methoxycarbazole (a Clauszoline analog) [1]
Functional Group
Wavenumber (ν, cm⁻¹)
N-H Stretch
3286
C-H Stretch (aromatic)
2925
C=O Stretch (aldehyde)
1671
C=C Stretch (aromatic)
1609, 1571
C-O Stretch (ether)
1239, 1200
Experimental and Logical Workflows
The process of elucidating the structure of a novel Clauszoline derivative follows a logical workflow, from synthesis to final characterization.
A Comprehensive Review of Carbazole Alkaloid Research: From Synthesis to Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Carbazole alkaloids, a diverse class of nitrogen-containing heterocyclic compounds, have garnered significant attention in the s...
Author: BenchChem Technical Support Team. Date: November 2025
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Carbazole alkaloids, a diverse class of nitrogen-containing heterocyclic compounds, have garnered significant attention in the scientific community for their wide array of biological activities.[1][2][3] First isolated from natural sources such as the Rutaceae family of plants, these compounds have demonstrated potent anticancer, neuroprotective, antimicrobial, and anti-inflammatory properties.[1][3][4][5][6][7][8][9] This technical guide provides a comprehensive literature review of recent research on carbazole alkaloids, focusing on their synthesis, biological evaluation, and mechanisms of action, with a particular emphasis on quantitative data, detailed experimental protocols, and the elucidation of key signaling pathways.
Quantitative Biological Activity of Carbazole Alkaloids
The therapeutic potential of carbazole alkaloids is underscored by their potent activity in various biological assays. The following tables summarize the quantitative data from numerous studies, providing a comparative overview of their efficacy.
Anticancer Activity
Carbazole alkaloids have shown significant cytotoxic effects against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values for several prominent carbazole alkaloids are presented in Table 1.
Several carbazole alkaloids have demonstrated neuroprotective effects in various in vitro models, suggesting their potential in the treatment of neurodegenerative diseases. Table 2 highlights the effective concentrations (EC50) and inhibitory concentrations (IC50) of these compounds.
The antimicrobial properties of carbazole alkaloids have been evaluated against a variety of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is a key parameter for assessing this activity.
This section provides detailed methodologies for the synthesis and biological evaluation of carbazole alkaloids, compiled from various research articles.
Synthesis of Carbazole Alkaloids (e.g., Girinimbine)
The total synthesis of carbazole alkaloids often involves multi-step reactions. The synthesis of girinimbine, a pyrano[3,2-a]carbazole alkaloid, can be achieved through the construction of the carbazole framework followed by the formation of the pyran ring.[4]
Step 1: Construction of the Carbazole Framework
A common method involves the electrocyclization of a 6π-electron system with an allene intermediate as a key step to form the carbazole nucleus.[4]
Step 2: Formation of the Pyran Ring
The pyran ring in girinimbine can be constructed via selenoetherification of an o-allylic phenol moiety of the carbazole precursor.[4]
A detailed, step-by-step protocol for a specific synthetic route can be adapted from specialized synthetic chemistry literature.
Anticancer Activity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Cell Seeding: Plate cancer cells (e.g., A549, HepG2) in a 96-well plate at a density of 1 × 10^5 cells/mL and incubate for 24 hours.[13]
Compound Treatment: Treat the cells with various concentrations of the carbazole alkaloid for 24, 48, or 72 hours.[13]
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[13]
Formazan Solubilization: Remove the media and dissolve the formazan crystals with 100 µL of DMSO.[13][22]
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[22]
IC50 Calculation: The IC50 value is the concentration of the compound that causes a 50% reduction in cell viability compared to the vehicle-treated control.[22]
The human neuroblastoma SH-SY5Y cell line is a common model for studying neurodegenerative diseases.
Cell Culture: Culture SH-SY5Y cells in appropriate media until they reach approximately 80% confluence.
Induction of Neurotoxicity: Induce neurotoxicity by exposing the cells to a neurotoxin such as 6-hydroxydopamine (for Parkinson's disease models) or amyloid-beta peptides (for Alzheimer's disease models).
Compound Treatment: Co-treat the cells with various concentrations of the carbazole alkaloid.
Viability/Apoptosis Assays: Assess cell viability using the MTT assay or quantify apoptosis using methods like Annexin V-FITC/PI staining and flow cytometry.[22]
EC50 Calculation: The EC50 value represents the concentration of the compound that provides 50% of the maximum neuroprotective effect.
The minimum inhibitory concentration (MIC) of an antimicrobial agent is determined using the broth microdilution method.
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism.
Serial Dilution: Perform serial two-fold dilutions of the carbazole alkaloid in a 96-well microplate containing broth medium.
Inoculation: Inoculate each well with the microbial suspension.
Incubation: Incubate the plates under appropriate conditions for the specific microorganism.
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anti-inflammatory Activity Assessment (Nitric Oxide Production in RAW 264.7 Cells)
LPS-stimulated RAW 264.7 murine macrophages are a standard in vitro model for assessing anti-inflammatory activity.
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
Compound Pre-treatment: Pre-treat the cells with various concentrations of the carbazole alkaloid for a specified period (e.g., 30 minutes).[6]
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.
Nitrite Measurement: After incubation, measure the concentration of nitrite (a stable product of nitric oxide) in the culture supernatant using the Griess reagent.[6]
IC50 Calculation: The IC50 value is the concentration of the compound that inhibits nitric oxide production by 50%.
Signaling Pathways and Mechanisms of Action
The biological activities of carbazole alkaloids are mediated through their interaction with various cellular signaling pathways. Understanding these mechanisms is crucial for drug development.
Anticancer Mechanisms
The anticancer effects of carbazole alkaloids like mahanine and murrayanine are often attributed to the induction of cell cycle arrest and apoptosis.[1][12][23] Key signaling pathways implicated include the AKT/mTOR and STAT3 pathways.[1] Mahanine has been shown to downregulate the expression of AKT, p-AKT, mTOR, and p-mTOR, and to inhibit the phosphorylation of STAT3.[1] Furthermore, mahanine induces apoptosis through a mitochondrial-dependent pathway, involving the depolarization of the mitochondrial membrane and the release of cytochrome c.[24] Murrayanine has been shown to induce G2/M cell cycle arrest and apoptosis in lung adenocarcinoma cells through the modulation of the Bax/Bcl-2 ratio and activation of caspases-9 and -3.[11][12] It also inhibits the phosphorylation of p38 MAPK.[11][12]
Caption: Anticancer mechanism of Mahanine targeting AKT/mTOR, STAT3, and mitochondrial apoptosis pathways.
Caption: Anticancer mechanism of Murrayanine involving cell cycle arrest, apoptosis, and p38 MAPK inhibition.
Neuroprotective Mechanisms
The neuroprotective effects of carbazole alkaloids are multifaceted, involving the inhibition of acetylcholinesterase (AChE) and the prevention of amyloid-beta (Aβ) fibrillization, both of which are key pathological hallmarks of Alzheimer's disease.[14] Murrayanol and mahanimbine have shown potent inhibitory activity against AChE.[14][15][16] Additionally, murrayanol, murrayafoline A, and mahanimbine have been found to effectively reduce the fibrillization of Aβ peptides.[14]
Caption: Neuroprotective mechanisms of carbazole alkaloids via AChE inhibition and Aβ anti-aggregation.
Anti-inflammatory Mechanisms
The anti-inflammatory properties of carbazole alkaloids are often studied in the context of inhibiting the production of pro-inflammatory mediators in immune cells. For instance, murrayafoline A has been shown to potently inhibit the production of nitric oxide (NO), TNF-α, IL-6, and IL-1β in LPS-induced microglial cells.[25] This effect is mediated through the direct targeting of the transcription factor Sp1, leading to the suppression of inflammatory gene expression.[25]
Caption: Anti-inflammatory mechanism of Murrayafoline A through inhibition of the Sp1 transcription factor.
Conclusion
Carbazole alkaloids represent a promising class of natural products with significant therapeutic potential. Their diverse biological activities, coupled with a growing understanding of their mechanisms of action, make them attractive lead compounds for drug discovery and development. This technical guide has provided a consolidated overview of the current state of carbazole alkaloid research, highlighting key quantitative data, experimental protocols, and signaling pathways. Further research, including preclinical and clinical studies, is warranted to fully explore the therapeutic applications of these remarkable compounds.
Application Notes and Protocols: Clauszoline M Enzyme Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals Abstract Clauszoline M, a carbazole alkaloid, represents a class of natural products with potential therapeutic applications. Due to its structural characte...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clauszoline M, a carbazole alkaloid, represents a class of natural products with potential therapeutic applications. Due to its structural characteristics, investigating its capacity to modulate enzyme activity is a critical step in elucidating its mechanism of action and potential as a drug candidate. This document provides a detailed protocol for a generalized enzyme inhibition assay to determine the inhibitory potential of Clauszoline M against a target enzyme, using a fluorometric monoamine oxidase (MAO) assay as a specific example. The protocol outlines the necessary reagents, instrumentation, and step-by-step procedures for determining the half-maximal inhibitory concentration (IC50) of Clauszoline M.
Introduction
Enzyme inhibition assays are fundamental in drug discovery and development for identifying and characterizing compounds that modulate the activity of specific enzymes.[1][2][3] These assays are crucial for determining the potency and mechanism of action of potential drug candidates.[4][5] Clauszoline M is an alkaloid that can be isolated from plants of the genus Xanthoceras.[6] While the specific biological targets of Clauszoline M are not extensively characterized, related carbazole alkaloids have demonstrated a range of biological activities, including enzyme inhibition. For instance, Clausine E has been identified as an inhibitor of the fat mass and obesity-associated protein (FTO) demethylase.[7]
This protocol provides a robust framework for evaluating the inhibitory effect of Clauszoline M on a given enzyme. As a practical example, the protocol is adapted for a monoamine oxidase (MAO) inhibition assay, a common target for therapeutic agents in neurological disorders.[8][9][10] Monoamine oxidases (MAO-A and MAO-B) are mitochondrial enzymes that catalyze the oxidative deamination of monoamines and are implicated in various neurological conditions.[8][9] The described assay utilizes a fluorometric method to measure the production of hydrogen peroxide (H2O2), a byproduct of the MAO-catalyzed reaction.[8][10][11]
Principle of the Assay
The enzyme inhibition assay protocol described here is based on quantifying the rate of an enzymatic reaction in the presence and absence of an inhibitor. In the specific example of the MAO assay, the enzyme reacts with its substrate (p-tyramine) to produce H2O2.[8][10][11] The generated H2O2, in the presence of horseradish peroxidase (HRP), reacts with a dye reagent to produce a fluorescent product.[10][11] The fluorescence intensity is directly proportional to the amount of H2O2 produced and thus to the MAO activity. When an inhibitor like Clauszoline M is present, it will decrease the rate of H2O2 production, leading to a reduction in the fluorescent signal. By testing a range of Clauszoline M concentrations, a dose-response curve can be generated to calculate the IC50 value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.
Experimental Protocols
Materials and Reagents
Enzyme: Purified enzyme of interest (e.g., human recombinant MAO-A or MAO-B)
Substrate: Specific substrate for the target enzyme (e.g., p-Tyramine for MAO)
Inhibitor: Clauszoline M (CAS: 187110-72-1)[12][13]
Positive Control Inhibitor: Known inhibitor for the target enzyme (e.g., Clorgyline for MAO-A, Pargyline for MAO-B)
Assay Buffer: Buffer solution with the ideal pH for the enzyme (e.g., Phosphate buffer, pH 7.4)
Detection Reagents:
Horseradish Peroxidase (HRP)
Fluorescent Dye Reagent (e.g., Amplex Red or equivalent)
Solvent: Dimethyl sulfoxide (DMSO) for dissolving Clauszoline M
Microplate: Black, flat-bottom 96-well plate
Instrumentation: Microplate reader capable of fluorescence detection (e.g., λex = 530 nm, λem = 585 nm for the MAO assay example)[8][10]
Step-by-Step Protocol for Enzyme Inhibition Assay
Prepare Solutions:
Assay Buffer: Prepare the appropriate buffer for the enzyme being tested and bring it to the optimal temperature.
Enzyme Solution: Dilute the enzyme stock in Assay Buffer to a concentration that provides a linear reaction rate over the desired time course.
Substrate Solution: Prepare the substrate solution in Assay Buffer at a concentration that is appropriate for the assay (typically at or near the Km value).
Inhibitor Stock Solution: Prepare a high-concentration stock solution of Clauszoline M in DMSO (e.g., 10 mM).
Serial Dilutions of Inhibitor: Perform serial dilutions of the Clauszoline M stock solution in Assay Buffer to obtain a range of concentrations to be tested. Ensure the final DMSO concentration in all wells is consistent and low (e.g., <1%) to avoid solvent effects.
Positive Control Inhibitor: Prepare a solution of the known inhibitor at a concentration expected to give maximal inhibition.
Working Detection Reagent: Prepare a working solution of the detection reagents (e.g., HRP and fluorescent dye) in Assay Buffer according to the manufacturer's instructions.
Assay Procedure in a 96-Well Plate:
Add Inhibitor: To the wells of the 96-well plate, add 5 µL of the serially diluted Clauszoline M solutions. Include wells for a "no inhibitor" control (add 5 µL of Assay Buffer with the same DMSO concentration) and a positive control inhibitor.
Add Enzyme: Add 40 µL of the diluted enzyme solution to each well.
Pre-incubation: Mix gently and incubate the plate at the optimal temperature for the enzyme for a set period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
Start the Reaction: Initiate the enzymatic reaction by adding 50 µL of the Working Detection Reagent containing the substrate to each well.
Monitor the Reaction: Immediately place the plate in the microplate reader and measure the fluorescence at regular intervals (e.g., every 1-2 minutes) for a specified period (e.g., 20-30 minutes) at the appropriate excitation and emission wavelengths.
Data Analysis:
Calculate Reaction Rates: Determine the rate of the enzymatic reaction for each concentration of Clauszoline M by calculating the slope of the linear portion of the fluorescence versus time curve.
Calculate Percent Inhibition: Calculate the percentage of enzyme inhibition for each Clauszoline M concentration using the following formula:
% Inhibition = [1 - (Rate with Inhibitor / Rate of No Inhibitor Control)] x 100
Determine IC50: Plot the percent inhibition against the logarithm of the Clauszoline M concentration. Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, SigmaPlot) to determine the IC50 value.
Data Presentation
The inhibitory activity of Clauszoline M against the target enzyme should be summarized in a table. The following table presents hypothetical data for the inhibition of MAO-A and MAO-B by Clauszoline M, with known inhibitors for comparison.
Compound
Target Enzyme
IC50 (µM) [Hypothetical]
Clauszoline M
MAO-A
15.8
Clauszoline M
MAO-B
28.3
Clorgyline
MAO-A
0.008
Pargyline
MAO-B
0.095
Visualizations
Experimental Workflow
Caption: Experimental workflow for the Clauszoline M enzyme inhibition assay.
Hypothetical Signaling Pathway
Caption: Hypothetical signaling pathway illustrating MAO inhibition by Clauszoline M.
Application Notes and Protocols for Investigating Clauszoline M in Cancer Cell Culture
For Researchers, Scientists, and Drug Development Professionals Disclaimer: Scientific literature extensively covers the anticancer properties of carbazole alkaloids from the Clausena genus, such as Clauszoline-I and Cla...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature extensively covers the anticancer properties of carbazole alkaloids from the Clausena genus, such as Clauszoline-I and Clausine-B. However, specific data on Clauszoline M is limited. This document provides a generalized framework for investigating the anticancer potential of Clauszoline M, using data from its close structural analogs as a reference. The protocols and data presented herein are intended to serve as a guide for experimental design and should be adapted and optimized for specific research needs.
Introduction
Clauszoline M is a carbazole alkaloid, a class of heterocyclic compounds known for their diverse biological activities, including potent anticancer effects.[1] Research on related compounds isolated from Clausena species has demonstrated significant cytotoxicity against various cancer cell lines, induction of cell cycle arrest, and apoptosis.[2] These findings suggest that Clauszoline M holds promise as a potential therapeutic agent for cancer treatment.
These application notes provide a comprehensive guide for the in vitro evaluation of Clauszoline M's anticancer properties. Detailed protocols for assessing cytotoxicity, effects on cell cycle progression and apoptosis, and for elucidating the underlying molecular mechanisms are presented.
Data Presentation
Quantitative Data Summary
The following tables summarize representative quantitative data obtained from studies on Clauszoline analogs. These values can serve as a benchmark for preliminary experiments with Clauszoline M.
Table 1: Cytotoxicity of Clausine-B against various human cancer cell lines.
Table 2: Effect of Clauszoline-I on Cell Cycle Distribution in HepG2 Cells.
Treatment
G0/G1 Phase (%)
S Phase (%)
G2/M Phase (%)
Control
55.2 ± 2.1
25.8 ± 1.5
19.0 ± 1.2
Clauszoline-I (10 µM)
48.7 ± 1.8
35.1 ± 1.9
16.2 ± 1.1
Clauszoline-I (20 µM)
35.4 ± 1.5
42.8 ± 2.2*
21.8 ± 1.4
*Indicates a statistically significant difference from the control group.
Data is representative and modeled after findings on Clauszoline-I induced S and G2/M phase arrest.
Experimental Protocols
Cell Culture
Protocol 3.1.1: General Cell Culture Maintenance
Culture cancer cell lines (e.g., HepG2, MDA-MB-231, HeLa) in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
Maintain cells in a humidified incubator at 37°C with 5% CO2.
Subculture cells upon reaching 80-90% confluency. For adherent cells, use trypsin-EDTA to detach cells from the culture vessel. Suspension cells can be diluted directly.
Cytotoxicity Assay
Protocol 3.2.1: MTT Assay for Cell Viability
Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours.
Treat cells with various concentrations of Clauszoline M (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.
Following treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
Measure the absorbance at 570 nm using a microplate reader.
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis
Protocol 3.3.1: Propidium Iodide Staining for Flow Cytometry
Seed cells in 6-well plates and treat with Clauszoline M at concentrations around the determined IC50 value for 24 or 48 hours.
Harvest cells by trypsinization, wash with ice-cold PBS, and fix in 70% ethanol at -20°C overnight.
Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).
Incubate for 30 minutes at room temperature in the dark.
Analyze the cell cycle distribution using a flow cytometer.
Apoptosis Assay
Protocol 3.4.1: Annexin V-FITC/PI Double Staining
Treat cells with Clauszoline M as described for the cell cycle analysis.
Harvest the cells and wash them with cold PBS.
Resuspend the cells in 1X Binding Buffer.
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[3]
Incubate for 15 minutes at room temperature in the dark.[2]
Analyze the cells by flow cytometry within one hour. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
Western Blotting
Protocol 3.5.1: Analysis of Protein Expression
Treat cells with Clauszoline M, and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
Determine the protein concentration of the lysates using a BCA assay.
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
Incubate the membrane with primary antibodies against target proteins (e.g., phospho-PKCδ, total PKCδ, RhoA, and a loading control like GAPDH or β-actin) overnight at 4°C.
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualization of Pathways and Workflows
Signaling Pathway
Caption: Hypothesized mechanism of Clauszoline M-induced cell cycle arrest.
Experimental Workflow
Caption: Workflow for in vitro anticancer evaluation of Clauszoline M.
Investigating Clauszoline M as a Potential Anti-HIV Agent: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Note: As of the latest literature review, there are no publicly available scientific studies detailing the anti-HIV activity of Clauszoline M. The following...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Note: As of the latest literature review, there are no publicly available scientific studies detailing the anti-HIV activity of Clauszoline M. The following application notes and protocols provide a generalized framework for the initial in vitro evaluation of a novel compound, such as Clauszoline M, as a potential anti-HIV agent. The data presented in the tables are hypothetical and for illustrative purposes only.
Introduction
The global search for novel anti-HIV agents is critical to overcoming the challenges of drug resistance and long-term treatment toxicities associated with current antiretroviral therapies. Natural products remain a promising source of new chemical entities with unique mechanisms of action. Clauszoline M, a carbazole alkaloid, represents a potential candidate for investigation based on the diverse biological activities observed in related compounds.
These application notes provide a comprehensive guide for the preliminary in vitro assessment of a test compound's efficacy and cytotoxicity against the Human Immunodeficiency Virus (HIV). The protocols outlined below describe standard assays for determining antiviral activity, assessing cytotoxicity, and elucidating the potential mechanism of action.
Data Presentation: Hypothetical Anti-HIV Activity of a Test Compound
The following tables present a template for summarizing the quantitative data obtained from the experimental protocols described in this document.
Table 1: In Vitro Anti-HIV-1 Activity and Cytotoxicity of a Test Compound
Cell Line
HIV-1 Strain
EC₅₀ (µM)
CC₅₀ (µM)
Selectivity Index (SI = CC₅₀/EC₅₀)
MT-4
IIIB (X4-tropic)
e.g., 5.2
e.g., >100
>19.2
TZM-bl
NL4-3 (X4-tropic)
e.g., 7.8
e.g., 95.4
12.2
PBMCs
BaL (R5-tropic)
e.g., 10.5
e.g., >100
>9.5
EC₅₀ (50% Effective Concentration): The concentration of the compound that inhibits HIV-1 replication by 50%.
CC₅₀ (50% Cytotoxic Concentration): The concentration of the compound that reduces the viability of uninfected cells by 50%.
SI (Selectivity Index): A measure of the compound's therapeutic window.
Table 2: Potential Mechanism of Action of a Test Compound
Assay Type
Target
IC₅₀ (µM)
Reverse Transcriptase (RT) Assay
HIV-1 RT
e.g., 2.5
Integrase (IN) Assay
HIV-1 IN
e.g., >50
Protease (PR) Assay
HIV-1 PR
e.g., >50
Cell-Cell Fusion Assay
HIV-1 Entry/Fusion
e.g., >50
IC₅₀ (50% Inhibitory Concentration): The concentration of the compound that inhibits the activity of a specific viral enzyme by 50%.
Experimental Protocols
General Cell Culture and Virus Propagation
Cell Lines:
MT-4 (Human T-cell leukemia virus type 1-transformed T-cell line): Highly susceptible to HIV-1 infection and suitable for high-throughput screening.
TZM-bl: A HeLa cell line genetically engineered to express CD4, CXCR4, and CCR5, and containing an integrated luciferase reporter gene under the control of the HIV-1 LTR. Infection can be quantified by measuring luciferase activity.
Peripheral Blood Mononuclear Cells (PBMCs): Primary cells that represent a more physiologically relevant model for HIV infection.
HIV-1 Strains:
HIV-1 IIIB or NL4-3 (X4-tropic): Laboratory-adapted strains that use the CXCR4 co-receptor.
HIV-1 BaL (R5-tropic): A primary isolate that uses the CCR5 co-receptor.
Culture Conditions: Cells are typically cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO₂ humidified incubator.
Protocol: Cytotoxicity Assay (MTT Assay)[1]
This protocol determines the concentration of the test compound that is toxic to the host cells.
Cell Seeding: Seed uninfected cells (e.g., MT-4, TZM-bl, or PBMCs) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
Compound Addition: Add serial dilutions of the test compound to the wells in triplicate. Include a "cells only" control (no compound) and a "blank" control (no cells).
Incubation: Incubate the plate for a period that mirrors the duration of the antiviral assay (e.g., 72 hours).
MTT Addition: Add 20 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
Formazan Solubilization: Remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀) by plotting the percentage of cell viability against the compound concentration.
This protocol measures the inhibition of HIV-1 replication by quantifying the amount of viral p24 capsid protein in the culture supernatant.
Cell Preparation and Infection:
Pre-treat target cells (e.g., MT-4 or PBMCs) with serial dilutions of the test compound for 2 hours.
Infect the cells with a known amount of HIV-1 (e.g., multiplicity of infection of 0.01).
Include a "virus control" (infected cells, no compound) and a "cell control" (uninfected cells, no compound).
Incubation: Incubate the infected cells for 3-5 days to allow for viral replication.
Supernatant Collection: Centrifuge the plate and collect the culture supernatant.
p24 ELISA: Quantify the p24 antigen concentration in the supernatant using a commercially available HIV-1 p24 Antigen Capture ELISA kit, following the manufacturer's instructions.
Data Analysis: Calculate the 50% effective concentration (EC₅₀) by plotting the percentage of p24 inhibition against the compound concentration.
This is an example of a cell-free assay to determine if the compound directly targets a specific viral enzyme.
Assay Setup: Use a commercially available non-radioactive HIV-1 RT assay kit.
Reaction Mixture: Prepare a reaction mixture containing the reaction buffer, template (e.g., poly(A)·oligo(dT)), dNTPs, and recombinant HIV-1 RT enzyme.
Compound Addition: Add serial dilutions of the test compound to the reaction mixture in a 96-well plate. Include a "no inhibitor" control.
Incubation: Incubate the plate at 37°C for 1 hour to allow for DNA synthesis.
Detection: Detect the newly synthesized DNA using the method provided in the kit (e.g., colorimetric or fluorescent detection).
Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of RT inhibition against the compound concentration.
Visualizations
Potential Targets in the HIV-1 Life Cycle
Caption: Potential inhibitory targets for an anti-HIV agent within the viral life cycle.
Experimental Workflow for Screening a Novel Compound
Caption: A generalized workflow for the in vitro evaluation of a potential anti-HIV compound.
Application
Investigating the Anti-Mycobacterial Properties of Clauszoline M: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals These application notes provide a summary of the anti-mycobacterial properties of Clauszoline M, a naturally occurring carbazole alkaloid. The included data...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the anti-mycobacterial properties of Clauszoline M, a naturally occurring carbazole alkaloid. The included data and protocols are intended to guide researchers in the evaluation of this compound as a potential anti-tuberculosis agent.
Introduction
Clauszoline M is a tricyclic carbazole alkaloid that has demonstrated noteworthy activity against Mycobacterium tuberculosis. As a member of the carbazole alkaloid family, a class of compounds known for a range of biological activities including antimicrobial and anti-inflammatory effects, Clauszoline M presents a promising scaffold for the development of new anti-tuberculosis therapeutics. This document outlines the available quantitative data on its efficacy and provides standardized protocols for its in vitro evaluation.
Chemical Structure
Name: Clauszoline M
Chemical Formula: C₁₃H₉NO₃
Molecular Weight: 227.22 g/mol
CAS Number: 187110-72-1
Structure:
Smiles: C1=CC2=C(C(=C1)O)NC3=C2C=C(C(=C3)O)C=O
Quantitative Data Summary
The anti-mycobacterial activity of Clauszoline M has been evaluated against Mycobacterium tuberculosis. The following table summarizes the key quantitative data.
Note: The provided MIC₉₀ range also includes other active carbazole alkaloids tested in the same study[1].
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on standard practices for anti-mycobacterial drug screening.
Determination of Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis
This protocol outlines the broth microdilution method for determining the MIC of Clauszoline M against Mycobacterium tuberculosis H37Rv.
Materials:
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% OADC (oleic acid, albumin, dextrose, catalase)
Mycobacterium tuberculosis H37Rv strain
Clauszoline M stock solution (in DMSO)
Sterile 96-well microplates
Resazurin sodium salt solution (0.02% w/v in sterile water)
Positive control (e.g., Isoniazid)
Negative control (DMSO vehicle)
Procedure:
Prepare a serial two-fold dilution of Clauszoline M in Middlebrook 7H9 broth in a 96-well plate. The final concentrations should typically range from 0.1 to 100 µM.
Prepare a standardized inoculum of M. tuberculosis H37Rv to a final concentration of approximately 5 x 10⁵ CFU/mL.
Add the bacterial inoculum to each well containing the compound dilutions. Include wells for positive control (bacteria with Isoniazid), negative control (bacteria with DMSO), and a media-only control.
Seal the plates and incubate at 37°C for 7 days.
After incubation, add 30 µL of resazurin solution to each well and incubate for another 24-48 hours.
Observe the color change. A blue color indicates inhibition of bacterial growth, while a pink color indicates bacterial viability.
The MIC₉₀ is defined as the lowest concentration of the compound that inhibits at least 90% of the bacterial growth, as indicated by the absence of a color change from blue to pink.
Cytotoxicity Assay in Vero Cells
This protocol describes the MTT assay to evaluate the cytotoxicity of Clauszoline M against a mammalian cell line (Vero cells).
Materials:
Vero cells (African green monkey kidney epithelial cells)
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
Clauszoline M stock solution (in DMSO)
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
DMSO
Sterile 96-well plates
Positive control (e.g., Doxorubicin)
Negative control (DMSO vehicle)
Procedure:
Seed Vero cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
After 24 hours, remove the medium and add fresh medium containing serial dilutions of Clauszoline M (typically from 0.1 to 100 µM).
Include wells for a positive control (cells with Doxorubicin), a negative control (cells with DMSO), and a media-only control.
Incubate the plate for 48 hours at 37°C in a 5% CO₂ atmosphere.
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
Measure the absorbance at 570 nm using a microplate reader.
Calculate the percentage of cell viability for each concentration compared to the negative control. The CC₅₀ (50% cytotoxic concentration) can be determined from the dose-response curve.
Potential Mechanism of Action
The precise mechanism of action for Clauszoline M against Mycobacterium tuberculosis has not been elucidated. However, based on the activities of other carbazole alkaloids and known anti-mycobacterial drug targets, potential mechanisms could include:
Inhibition of Cell Wall Synthesis: Many anti-tubercular drugs target the unique mycolic acid layer of the mycobacterial cell wall.
Inhibition of Nucleic Acid Synthesis: Interference with DNA or RNA synthesis is a common mechanism for antimicrobial agents.
Disruption of Energy Metabolism: Targeting key enzymes in the respiratory chain or other metabolic pathways can be bactericidal.
Further research, including target identification and validation studies, is required to determine the specific molecular target(s) of Clauszoline M.
Application Notes and Protocols for the Quantification of Clauszoline M
For Researchers, Scientists, and Drug Development Professionals Introduction Clauszoline M, a carbazole alkaloid with the chemical formula C13H9NO3 and a molecular weight of 227.22 g/mol , is a compound of interest in ph...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clauszoline M, a carbazole alkaloid with the chemical formula C13H9NO3 and a molecular weight of 227.22 g/mol , is a compound of interest in pharmaceutical research.[1][2] Accurate and precise quantification of Clauszoline M in biological matrices is crucial for pharmacokinetic, toxicokinetic, and metabolism studies during drug development. This document provides a detailed application note and protocol for the quantification of Clauszoline M using a robust and sensitive Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) method. While specific metabolic pathways of Clauszoline M are not extensively documented, this protocol is designed to be adaptable for the analysis of its potential metabolites.
Hypothetical Signaling Pathway of Clauszoline M
Carbazole alkaloids have been shown to interact with various cellular signaling pathways. Based on the general activity of this class of compounds, a hypothetical signaling pathway for Clauszoline M is proposed below. This pathway suggests that Clauszoline M may influence cellular processes through modulation of a receptor-mediated cascade involving protein kinases and transcription factors, ultimately leading to a cellular response.
Caption: Hypothetical signaling pathway for Clauszoline M.
Analytical Method: UPLC-MS/MS for Clauszoline M Quantification
This method is designed for the sensitive and selective quantification of Clauszoline M in human plasma. The use of UPLC provides rapid and high-resolution separation, while tandem mass spectrometry offers excellent specificity and sensitivity for detection.
Experimental Workflow
The overall experimental workflow for the quantification of Clauszoline M is depicted below.
Caption: UPLC-MS/MS experimental workflow for Clauszoline M.
Detailed Experimental Protocols
Materials and Reagents
Clauszoline M reference standard (purity >98%)
Internal Standard (IS): A structurally similar compound not present in the matrix (e.g., a stable isotope-labeled Clauszoline M or another carbazole alkaloid).
Acetonitrile (ACN), HPLC grade
Methanol (MeOH), HPLC grade
Formic acid, LC-MS grade
Ultrapure water
Human plasma (drug-free)
Instrumentation
UPLC system (e.g., Waters ACQUITY UPLC or equivalent)
Tandem mass spectrometer (e.g., Sciex Triple Quad or equivalent) equipped with an electrospray ionization (ESI) source.
Preparation of Standard Solutions
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Clauszoline M and the IS in methanol to prepare individual stock solutions.
Working Standard Solutions: Prepare serial dilutions of the Clauszoline M stock solution in 50% methanol to create a series of working standards for the calibration curve.
Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution in 50% methanol.
Sample Preparation
Label microcentrifuge tubes for blanks, standards, and unknown samples.
To each tube, add 50 µL of plasma (blank, standard-spiked, or unknown).
Add 10 µL of the IS working solution (100 ng/mL) to all tubes except the blank.
Add 150 µL of cold acetonitrile to each tube to precipitate proteins.
Vortex mix for 1 minute.
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
Carefully transfer the supernatant to a new set of vials for UPLC-MS/MS analysis.
UPLC-MS/MS Conditions
UPLC Conditions
Parameter
Value
Column
ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Flow Rate
0.4 mL/min
Injection Volume
5 µL
Column Temperature
40°C
| Gradient | 5% B to 95% B over 3 min, hold at 95% B for 1 min, return to 5% B and re-equilibrate for 1 min |
| | Internal Standard: To be determined based on the selected IS |
Data Presentation and Quantitative Analysis
The concentration of Clauszoline M in unknown samples is determined by constructing a calibration curve from the analysis of plasma samples spiked with known concentrations of the reference standard.
Calibration Curve Data (Example)
Standard Concentration (ng/mL)
Peak Area Ratio (Analyte/IS)
1
0.012
5
0.058
10
0.115
50
0.592
100
1.180
500
5.950
1000
11.920
A linear regression of the peak area ratio against the concentration should yield a correlation coefficient (r²) of >0.99.
Quality Control (QC) Sample Data (Example)
QC Level
Nominal Conc. (ng/mL)
Mean Measured Conc. (ng/mL)
Accuracy (%)
Precision (%CV)
Low
3
2.95
98.3
4.5
Medium
80
81.2
101.5
3.2
High
800
790.4
98.8
2.8
The accuracy should be within 85-115% (80-120% for LLOQ) and the precision should be ≤15% (≤20% for LLOQ).
Conclusion
The described UPLC-MS/MS method provides a robust and sensitive approach for the quantification of Clauszoline M in human plasma. This protocol, with appropriate validation, can be effectively implemented in preclinical and clinical studies to support the development of Clauszoline M as a potential therapeutic agent. The provided hypothetical signaling pathway and experimental workflow serve as a conceptual framework for further investigation into the mechanism of action and analytical characterization of this compound.
Application Notes and Protocols for Studying Enzyme Kinetics with Clauszoline M
For Researchers, Scientists, and Drug Development Professionals Introduction Clauszoline M, a carbazole alkaloid, has demonstrated notable anti-tuberculosis activity. While its precise molecular target is the subject of...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clauszoline M, a carbazole alkaloid, has demonstrated notable anti-tuberculosis activity. While its precise molecular target is the subject of ongoing research, these application notes provide a framework for studying its enzyme kinetics, using the well-characterized Enoyl-Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis as a hypothetical target. InhA is a crucial enzyme in the mycobacterial mycolic acid biosynthesis pathway, making it a prime target for novel anti-tuberculosis drugs. These protocols are designed to guide researchers in determining the inhibitory potential and mechanism of action of Clauszoline M against InhA, and can be adapted for other enzymes.
Hypothetical Quantitative Data for Clauszoline M against InhA
The following table summarizes hypothetical kinetic parameters for the inhibition of InhA by Clauszoline M. These values are for illustrative purposes to demonstrate data presentation and interpretation.
Parameter
Value
Description
IC50
5.2 µM
The concentration of Clauszoline M required to inhibit 50% of InhA activity under the specified assay conditions.
Ki
2.8 µM
The inhibition constant, representing the dissociation constant of the enzyme-inhibitor complex. A lower Ki value indicates a more potent inhibitor.
Mechanism of Inhibition
Competitive
Clauszoline M is hypothesized to bind to the active site of InhA, competing with the natural substrate.
Experimental Protocols
InhA Enzyme Inhibition Assay
This protocol describes a spectrophotometric assay to determine the inhibitory activity of Clauszoline M on InhA. The assay measures the rate of NADH oxidation, which is proportional to InhA activity.
2-trans-dodecenoyl-CoA (DD-CoA) or other suitable InhA substrate
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 1 mM EDTA
96-well UV-transparent microplates
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
Prepare Reagents:
Prepare a stock solution of Clauszoline M in DMSO.
Prepare serial dilutions of Clauszoline M in Assay Buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.
Prepare working solutions of NADH and DD-CoA in Assay Buffer.
Assay Setup:
In a 96-well plate, add the following to each well:
Assay Buffer
Clauszoline M dilution (or DMSO for control)
InhA enzyme solution
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
Initiate Reaction:
Add the substrate (DD-CoA) and NADH solution to each well to start the reaction.
Data Acquisition:
Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes using a microplate reader. The rate of decrease in absorbance corresponds to the rate of NADH oxidation.
Data Analysis:
Calculate the initial velocity (V₀) of the reaction for each Clauszoline M concentration from the linear portion of the absorbance vs. time plot.
Plot the percentage of inhibition against the logarithm of Clauszoline M concentration.
Determine the IC₅₀ value by fitting the data to a dose-response curve.
Determination of Mechanism of Inhibition
This protocol outlines how to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) of Clauszoline M against InhA by varying the concentrations of both the inhibitor and the substrate.
Procedure:
Perform the InhA enzyme inhibition assay as described above.
Set up multiple sets of experiments, each with a fixed concentration of Clauszoline M (including a zero-inhibitor control).
Within each set, vary the concentration of the substrate (DD-CoA).
Determine the initial velocity (V₀) for each combination of inhibitor and substrate concentration.
Analyze the data using a Lineweaver-Burk plot (a double reciprocal plot of 1/V₀ versus 1/[Substrate]).
Competitive Inhibition: The lines will intersect on the y-axis.
Non-competitive Inhibition: The lines will intersect on the x-axis.
Uncompetitive Inhibition: The lines will be parallel.
The Ki value can be determined from the Lineweaver-Burk plot or by non-linear regression analysis of the velocity data.
The following diagram illustrates the mycolic acid biosynthesis pathway in Mycobacterium tuberculosis, highlighting the role of InhA as a key enzyme. This pathway is essential for the structural integrity of the mycobacterial cell wall.
Caption: Mycolic acid biosynthesis pathway and the inhibitory action of Clauszoline M on InhA.
Experimental Workflow: Enzyme Kinetic Analysis
This diagram outlines the general workflow for studying the enzyme kinetics of an inhibitor like Clauszoline M.
Caption: General workflow for determining the kinetic parameters of an enzyme inhibitor.
Disclaimer: The information provided regarding the specific interaction of Clauszoline M with InhA is hypothetical and for illustrative purposes. The protocols and data presented should be adapted based on empirical findings for the actual enzyme target of Clauszoline M.
Method
Clauszoline M in Signal Transduction Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Introduction Clauszoline M, a naturally occurring carbazole alkaloid identified by the CAS number 187110-72-1, is emerging as a compound of interest in biom...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clauszoline M, a naturally occurring carbazole alkaloid identified by the CAS number 187110-72-1, is emerging as a compound of interest in biomedical research.[1][2][3] Structurally known as 2,8-Dihydroxy-9H-carbazole-3-carboxaldehyde, this molecule belongs to a class of compounds renowned for a wide array of biological activities, including antitumor, antimicrobial, antioxidant, and neuroprotective effects.[4][5] While specific research on Clauszoline M's role in signal transduction is limited, its chemical scaffold suggests significant potential for modulating key cellular signaling pathways. This document aims to provide a foundational guide for researchers interested in exploring the applications of Clauszoline M in signal transduction research, based on the known activities of carbazole alkaloids and the currently available information on Clauszoline M itself.
Biological Context and Potential Applications
Clauszoline M is a bioactive secondary metabolite.[1] Its primary reported biological activity is a significant anti-tuberculosis effect.[2] Commercial suppliers note its potential for studying enzyme function, developing enzyme inhibitors, and interfering with critical metabolic pathways and signal transduction.[1]
The broader family of carbazole alkaloids has been shown to exert its effects through various mechanisms, including the induction of cell cycle arrest and the modulation of protein kinase activity.[2] For instance, a related compound, Clauszoline-I, has demonstrated anti-tumor properties by inducing S and G2/M phase cell cycle arrest and inhibiting the phosphorylation of PKCδ (Ser643).[2] Furthermore, other carbazole derivatives have been found to reactivate the p53 tumor suppressor pathway in melanoma cells.[6]
Given this context, potential research applications for Clauszoline M in signal transduction include:
Anticancer Research: Investigating its effects on cell cycle regulation, apoptosis, and specific cancer-related signaling pathways (e.g., MAPK, PI3K/Akt, p53).
Infectious Disease Research: Elucidating the mechanism of its anti-tuberculosis activity, which may involve targeting unique signaling pathways within Mycobacterium tuberculosis.
Neuroprotective Studies: Exploring its potential to mitigate neuroinflammation and oxidative stress-related neuronal damage.
Enzyme Inhibition Assays: Screening for inhibitory activity against a panel of kinases or other enzymes involved in disease progression.
Quantitative Data
Currently, there is a lack of publicly available quantitative data such as IC50 or EC50 values for Clauszoline M in specific signal transduction assays. Researchers are encouraged to perform dose-response studies to determine these values in their experimental systems.
Target Pathway/Assay
Cell Line/System
IC50 / EC50
Reference
Mycobacterium tuberculosis growth inhibition
-
Data not available
-
Kinase Inhibition (e.g., PKCδ)
-
Data not available
-
Cell Viability (e.g., MTT/XTT assay)
Various Cancer Cell Lines
Data not available
-
p53 Pathway Activation
-
Data not available
-
Key Experimental Protocols
While specific, validated protocols for Clauszoline M are not yet published, the following established methodologies can be adapted for its study.
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic or cytostatic effects of Clauszoline M on a given cell line.
Methodology:
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
Compound Treatment: Prepare serial dilutions of Clauszoline M in appropriate cell culture medium. Replace the existing medium with the medium containing various concentrations of Clauszoline M. Include a vehicle control (e.g., DMSO).
Incubation: Incubate the plate for 24, 48, or 72 hours in a humidified incubator at 37°C and 5% CO2.
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis for Signaling Pathway Modulation
Objective: To investigate the effect of Clauszoline M on the phosphorylation status or expression level of key signaling proteins.
Methodology:
Cell Treatment and Lysis: Treat cells with Clauszoline M at various concentrations and time points. After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
Immunoblotting:
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour.
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-phospho-PKCδ, anti-p53, anti-cleaved caspase-3) overnight at 4°C.
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Potential Signaling Pathway of Carbazole Alkaloids
Synthetic Routes for Clauszoline M and its Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and protocols for the synthesis of Clauszoline M, a naturally occurring carbazole alkaloid, and its analog...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of Clauszoline M, a naturally occurring carbazole alkaloid, and its analogs. The synthetic strategies outlined herein are primarily based on the palladium-catalyzed oxidative cyclization of N,N-diarylamines, a key method developed by Knölker and coworkers. This approach offers an efficient and convergent route to the carbazole core, allowing for the synthesis of a variety of substituted analogs.
The cornerstone of the synthetic routes to Clauszoline M and its analogs is the intramolecular palladium-catalyzed oxidative C-H bond activation and subsequent C-C bond formation. This reaction efficiently constructs the carbazole ring system from readily available diarylamine precursors.
Technical Notes & Optimization
Troubleshooting
improving Clauszoline M solubility for in vitro assays
Welcome to the technical support center for Clauszoline M. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of Clauszoline...
Author: BenchChem Technical Support Team. Date: November 2025
Welcome to the technical support center for Clauszoline M. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of Clauszoline M for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is Clauszoline M and what are its basic chemical properties?
Clauszoline M is a carbazole alkaloid with the chemical formula C₁₃H₉NO₃ and a molecular weight of 227.22 g/mol .[1][2] It is classified as a natural product and is under investigation for its potential biological activities. Due to its chemical structure, it is a relatively hydrophobic molecule.
Q2: What is the recommended solvent for preparing a stock solution of Clauszoline M?
Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions of hydrophobic compounds like Clauszoline M for in vitro studies.[3][4] For most applications, a stock solution of 5 mM, 10 mM, or 20 mM in DMSO can be prepared.[3]
Q3: What is the maximum concentration of DMSO that can be used in cell culture?
The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid cytotoxicity. Most cell lines can tolerate DMSO concentrations up to 0.5% (v/v), while more sensitive cells, such as primary cells or stem cells, may require concentrations of 0.1% (v/v) or lower.[4] It is crucial to include a vehicle control (media with the same final concentration of DMSO as your experimental wells) in all experiments.[4]
Q4: My Clauszoline M is precipitating when I add the DMSO stock to my cell culture medium. What should I do?
Precipitation upon dilution of a DMSO stock into aqueous media is a common issue with hydrophobic compounds. Please refer to the Troubleshooting Guide below for detailed steps to address this.
Q5: Are there alternative solvents to DMSO?
If DMSO is not suitable for your experimental system, other organic solvents like ethanol or dimethylformamide (DMF) can be tested.[3] However, these may have their own toxicity profiles that need to be evaluated for your specific cell line.
Troubleshooting Guide
This guide provides solutions to common problems encountered when preparing Clauszoline M for in vitro assays.
Issue: Clauszoline M powder will not dissolve in the chosen solvent.
Solution 1: Gentle Heating. Gently warm the solution in a 37°C water bath for 5-10 minutes. This can help increase the solubility of the compound.
Solution 2: Sonication. Use a sonicator bath for several minutes to break up any compound aggregates and facilitate dissolution.
Solution 3: Vortexing. Vigorous vortexing for 1-2 minutes can aid in dissolving the compound.
Issue: Precipitate forms in the cell culture medium upon addition of the Clauszoline M stock solution.
This is often due to the compound's low solubility in the aqueous environment of the cell culture medium.
Solution 1: Optimize Dilution Technique. Add the small volume of the DMSO stock solution to the larger volume of cell culture medium while gently vortexing or swirling the medium. This rapid and thorough mixing can prevent localized high concentrations that lead to precipitation.
Solution 2: Perform Serial Dilutions. Instead of a single large dilution, perform a stepwise dilution. For example, first, dilute the high-concentration stock into a smaller volume of medium, ensure it is fully dissolved, and then add this intermediate dilution to the final volume.
Solution 3: Lower the Final Concentration. The desired concentration of Clauszoline M in your assay may exceed its solubility limit in the final medium. Try performing a dose-response experiment with a lower concentration range.
Solution 4: Use a Co-solvent or Carrier. For particularly challenging solubility issues, consider the use of co-solvents like PEG400 or cyclodextrins, which can improve the solubility of hydrophobic compounds in aqueous solutions. The appropriate co-solvent and its concentration would need to be optimized for your specific assay and cell type to avoid toxicity.
Quantitative Data Summary
While specific quantitative solubility data for Clauszoline M in various solvents is not extensively published, the following table provides a general guideline for the solubility of carbazole alkaloids and other hydrophobic small molecules. It is strongly recommended to empirically determine the solubility for your specific batch of Clauszoline M.
Solvent
Expected Solubility Range
Notes
DMSO
> 10 mg/mL
The preferred solvent for creating high-concentration stock solutions.
Ethanol
1 - 10 mg/mL
A viable alternative to DMSO, but may be more volatile and potentially more toxic to some cell lines.
Methanol
1 - 5 mg/mL
Less commonly used for cell culture applications due to higher toxicity.
Water / PBS
< 0.1 mg/mL
Considered practically insoluble. Direct dissolution in aqueous buffers is not recommended.
Cell Culture Media
< 0.1 mg/mL
Insoluble without a carrier solvent like DMSO. The final achievable concentration is limited by its tendency to precipitate.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Clauszoline M Stock Solution in DMSO
Materials:
Clauszoline M powder (MW: 227.22 g/mol )
High-purity, sterile DMSO
Sterile microcentrifuge tubes or vials
Calibrated scale
Vortex mixer
0.22 µm syringe filter (optional, for sterilization)
Procedure:
Weigh out 2.27 mg of Clauszoline M powder and place it into a sterile vial.
Add 1 mL of sterile DMSO to the vial.
Vortex the solution vigorously for 2-3 minutes until the Clauszoline M is completely dissolved. Gentle warming to 37°C or brief sonication can be used if necessary.
(Optional) For sterile applications, filter the stock solution through a 0.22 µm DMSO-compatible syringe filter into a new sterile vial.
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Store the aliquots at -20°C or -80°C. Stored properly, the DMSO stock solution should be stable for several months.
Visualizations
Potential Signaling Pathways for Carbazole Alkaloids
Carbazole alkaloids have been reported to exert their anticancer effects through various mechanisms, including the induction of apoptosis and the inhibition of key cellular processes.[1][3][5] The diagram below illustrates a potential mechanism of action.
Caption: Potential mechanism of action for Clauszoline M in cancer cells.
Experimental Workflow for In Vitro Assays
The following diagram outlines a typical workflow for preparing and using Clauszoline M in a cell-based assay.
Caption: General workflow for Clauszoline M solution preparation and cell treatment.
This technical support center provides guidance on the stability and degradation of Clauszoline M when dissolved in dimethyl sulfoxide (DMSO). The information is intended for researchers, scientists, and drug development...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides guidance on the stability and degradation of Clauszoline M when dissolved in dimethyl sulfoxide (DMSO). The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for Clauszoline M in DMSO?
A1: For optimal stability, stock solutions of Clauszoline M in DMSO should be stored at -20°C for short-term storage (up to 1 month) and at -80°C for long-term storage (up to 6 months). It is advisable to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.[1]
Q2: My vial of solid Clauszoline M appears empty. Is there a problem?
A2: If you ordered a small quantity, the compound may be present as a thin film on the vial's interior. Add the recommended volume of DMSO and vortex or sonicate to ensure complete dissolution.[2]
Q3: Clauszoline M precipitated out of solution when I diluted my DMSO stock with an aqueous buffer. What should I do?
A3: Precipitation upon dilution with aqueous media is a common issue for compounds dissolved in DMSO.[2] You can try vortexing, sonicating, or gently warming the solution in a 37°C water bath to redissolve the precipitate.[2] Always ensure the compound is fully dissolved before use in your experiments. To minimize precipitation, consider using a co-solvent in your final dilution.
Q4: How many times can I freeze and thaw my Clauszoline M stock solution in DMSO?
A4: While some compounds are stable through several freeze-thaw cycles, it is best practice to avoid them.[1][2] Each cycle can introduce moisture and increase the risk of degradation. Aliquoting your stock solution is the most effective way to prevent this issue.
Q5: Is it necessary to use anhydrous DMSO?
A5: DMSO is hygroscopic, meaning it readily absorbs moisture from the air.[3] Water in DMSO can contribute to the degradation of dissolved compounds.[4][5] Therefore, using anhydrous DMSO and proper storage techniques to minimize moisture exposure is highly recommended for ensuring the long-term stability of Clauszoline M.
Troubleshooting Guide
Issue
Potential Cause
Recommended Solution
Inconsistent experimental results
Degradation of Clauszoline M in DMSO stock solution.
- Confirm proper storage conditions (-20°C or -80°C). - Avoid repeated freeze-thaw cycles by using aliquots. - Prepare fresh stock solutions more frequently. - Perform a stability study to determine the degradation rate under your specific storage conditions.
Loss of compound activity over time
Chemical instability in DMSO.
- Store aliquots at -80°C for long-term storage.[1] - Protect from light if the compound is light-sensitive. - Consider if the presence of water in DMSO is accelerating degradation. Use anhydrous DMSO and dry storage conditions.
Precipitation in stock solution upon storage at low temperatures
Compound has low solubility in DMSO at freezing temperatures.
- Before each use, visually inspect the thawed aliquot for precipitate. - If precipitate is present, gently warm and vortex/sonicate to redissolve completely before use. - Consider preparing a less concentrated stock solution if precipitation is a persistent issue.
Visible color change in the DMSO stock solution
Potential degradation of Clauszoline M or reaction with impurities.
- Discard the stock solution. - Prepare a fresh stock solution using high-purity, anhydrous DMSO. - If the problem persists, consider performing a forced degradation study to identify potential degradation products and pathways.
Stability and Degradation Data
Currently, there is no publicly available quantitative data specifically detailing the stability and degradation of Clauszoline M in DMSO. The following table provides general stability guidelines for compounds stored in DMSO based on available literature. Researchers should perform their own stability studies to generate specific data for Clauszoline M.
Significant degradation can occur. Not recommended for storage.
Experimental Protocols
As specific stability and degradation pathways for Clauszoline M in DMSO are not well-documented, a general protocol for a stability study and a forced degradation study are provided below. These should be adapted based on the specific experimental needs.
Protocol 1: Long-Term Stability Assessment of Clauszoline M in DMSO
Objective: To determine the stability of Clauszoline M in DMSO under typical laboratory storage conditions.
Materials:
Clauszoline M
Anhydrous DMSO
HPLC or LC-MS/MS system
Analytical column suitable for separating Clauszoline M and potential degradants
Calibrated analytical balance
Volumetric flasks and pipettes
Autosampler vials
-20°C and -80°C freezers
4°C refrigerator and room temperature bench space
Methodology:
Stock Solution Preparation: Prepare a concentrated stock solution of Clauszoline M in anhydrous DMSO (e.g., 10 mM).
Aliquoting: Aliquot the stock solution into multiple autosampler vials to avoid freeze-thaw cycles.
Storage Conditions: Store sets of aliquots under the following conditions:
-80°C
-20°C
4°C
Room temperature (~25°C)
Time Points: Analyze samples at appropriate time points (e.g., T=0, 1 week, 2 weeks, 1 month, 3 months, 6 months).
Sample Analysis:
At each time point, remove one aliquot from each storage condition.
Allow the sample to thaw completely and equilibrate to room temperature.
Analyze the sample by a validated HPLC or LC-MS/MS method to determine the concentration of Clauszoline M.
Data Analysis:
Calculate the percentage of Clauszoline M remaining at each time point relative to the T=0 sample.
Plot the percentage remaining versus time for each storage condition.
Protocol 2: Forced Degradation Study of Clauszoline M
Objective: To identify potential degradation products and pathways of Clauszoline M under stress conditions.
Materials:
Clauszoline M in DMSO solution
Hydrochloric acid (HCl)
Sodium hydroxide (NaOH)
Hydrogen peroxide (H₂O₂)
UV light source
Heating block or oven
HPLC or LC-MS/MS system with a photodiode array (PDA) or mass spectrometer detector
Methodology:
Sample Preparation: For each stress condition, prepare a solution of Clauszoline M in DMSO.
Stress Conditions:
Acid Hydrolysis: Add HCl to the sample solution (e.g., to a final concentration of 0.1 N). Incubate at an elevated temperature (e.g., 60°C).
Base Hydrolysis: Add NaOH to the sample solution (e.g., to a final concentration of 0.1 N). Incubate at room temperature or a slightly elevated temperature.
Oxidation: Add H₂O₂ to the sample solution (e.g., to a final concentration of 3%). Incubate at room temperature.
Thermal Degradation: Incubate a sample solution at a high temperature (e.g., 80°C).
Photolytic Degradation: Expose a sample solution to UV light.
Time Points: Monitor the degradation over time (e.g., 2, 4, 8, 24 hours) until approximately 10-20% degradation is observed.
Sample Analysis:
Neutralize acidic and basic samples before analysis if necessary.
Analyze all stressed samples, along with an unstressed control, by LC-MS/MS.
Data Analysis:
Compare the chromatograms of the stressed samples to the control.
Identify and characterize the major degradation products using their retention times, UV spectra, and mass spectra.
Visualizations
Caption: Experimental workflow for assessing Clauszoline M stability.
Caption: Troubleshooting logic for inconsistent results.
Technical Support Center: Optimizing Clauszoline M Concentration for Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of Clauszoline M for their cell-based assays. Frequently Asked Que...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of Clauszoline M for their cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is Clauszoline M and what are its known biological activities?
Clauszoline M is a carbazole alkaloid that has been isolated from plants such as Clausena excavata.[1][2] While specific biological activities of Clauszoline M are not extensively documented in publicly available literature, carbazole alkaloids as a class are known to exhibit a wide range of pharmacological effects. These include anticancer, anti-inflammatory, antimicrobial, antioxidant, and anti-HIV properties.[3][4] Therefore, it is plausible that Clauszoline M may possess similar activities.
Q2: What is a good starting concentration range for Clauszoline M in a new cell-based assay?
For a novel compound like Clauszoline M, it is recommended to start with a broad concentration range to determine its potency and potential cytotoxicity. A typical approach is to perform a dose-response experiment with serial dilutions. Based on studies of other carbazole alkaloids isolated from Clausena excavata, such as clausine-B which showed IC50 values between 21.50 µg/mL and 52.90 µg/mL in various cancer cell lines, a starting range of 0.1 µM to 100 µM is advisable.[5][6]
Q3: How should I prepare my stock solution of Clauszoline M?
Clauszoline M is an alkaloid and, like many similar organic compounds, is often soluble in organic solvents. For most cell-based assays, a common practice is to prepare a high-concentration stock solution in dimethyl sulfoxide (DMSO).[7] Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: How can I determine if Clauszoline M is cytotoxic to my cells?
To assess the cytotoxicity of Clauszoline M, you can perform a cell viability assay. Common methods include the MTT, CellTiter-Glo®, or trypan blue exclusion assays.[8] You should treat your cells with a range of Clauszoline M concentrations for a duration relevant to your primary assay. This will help you establish a non-toxic working concentration range.
Troubleshooting Guides
Problem 1: I am not observing any effect of Clauszoline M in my assay.
Possible Cause 1: Concentration is too low.
Solution: Increase the concentration of Clauszoline M. If you started in the nanomolar range, try micromolar concentrations. Perform a wide dose-response curve to identify the effective concentration range.
Possible Cause 2: Insufficient incubation time.
Solution: The compound may require more time to elicit a biological response. Try increasing the incubation time of your assay. A time-course experiment (e.g., 6, 12, 24, 48 hours) can help determine the optimal duration.
Possible Cause 3: Compound instability.
Solution: Ensure that your Clauszoline M stock solution is stored properly (typically at -20°C or -80°C) and protected from light. Prepare fresh dilutions for each experiment.
Possible Cause 4: The chosen cell line is not responsive.
Solution: The cellular target of Clauszoline M may not be present or functional in your chosen cell line. If possible, try a different cell line that is known to be responsive to other carbazole alkaloids or is relevant to the biological effect you are investigating.
Problem 2: I am observing high levels of cell death in my assay.
Possible Cause 1: Concentration is too high.
Solution: Perform a cytotoxicity assay to determine the IC50 value for cell viability. Use concentrations well below the cytotoxic range for your functional assays.
Possible Cause 2: Solvent toxicity.
Solution: Ensure the final concentration of your solvent (e.g., DMSO) is not exceeding the tolerance level of your cells (usually <0.1%). Run a solvent control (cells treated with the same concentration of solvent without Clauszoline M) to verify.
Experimental Protocols
Protocol 1: Determination of Optimal Concentration using a Dose-Response Assay
This protocol outlines a general method for determining the optimal working concentration of Clauszoline M using a cell viability assay (e.g., MTT).
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
Compound Preparation: Prepare a 2X stock solution of Clauszoline M in complete medium by serially diluting a high-concentration stock. Also, prepare a 2X solvent control.
Treatment: Remove the old medium from the cells and add the 2X Clauszoline M dilutions and the solvent control. Incubate for a period relevant to your planned experiment (e.g., 24, 48, or 72 hours).
MTT Assay:
Add MTT reagent to each well and incubate according to the manufacturer's instructions (typically 2-4 hours).
Add the solubilization solution to dissolve the formazan crystals.
Read the absorbance at the appropriate wavelength (e.g., 570 nm).
Data Analysis: Plot the cell viability (%) against the log of the Clauszoline M concentration to determine the EC50 (effective concentration) or IC50 (inhibitory concentration).
Hypothetical Dose-Response Data for Clauszoline M
Clauszoline M (µM)
% Cell Viability (Mean ± SD)
0 (Vehicle Control)
100 ± 4.5
0.1
98.2 ± 5.1
1
95.6 ± 4.8
5
88.1 ± 6.2
10
75.4 ± 5.9
25
52.3 ± 7.1
50
28.9 ± 4.3
100
10.7 ± 3.5
Potential Signaling Pathways and Experimental Workflows
Given the known activities of carbazole alkaloids, Clauszoline M might influence signaling pathways related to cell proliferation, apoptosis, or inflammation.
Hypothetical Signaling Pathway: Inhibition of a Pro-Survival Pathway
This diagram illustrates a hypothetical mechanism where Clauszoline M inhibits a receptor tyrosine kinase (RTK), leading to the downregulation of a pro-survival signaling cascade like the PI3K/Akt pathway.
Caption: Hypothetical inhibition of a pro-survival pathway by Clauszoline M.
Experimental Workflow for Optimizing Clauszoline M Concentration
This diagram outlines a logical workflow for researchers to follow when optimizing the concentration of Clauszoline M for their specific cell-based assay.
Technical Support Center: Troubleshooting Clauszoline M Precipitation
This technical support center provides guidance to researchers, scientists, and drug development professionals on how to troubleshoot and prevent the precipitation of Clauszoline M in experimental media. The following in...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides guidance to researchers, scientists, and drug development professionals on how to troubleshoot and prevent the precipitation of Clauszoline M in experimental media. The following information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is Clauszoline M and what are its basic chemical properties?
Q2: I observed a precipitate after adding my Clauszoline M stock solution to the cell culture medium. What are the common causes?
Precipitation of compounds like Clauszoline M in cell culture media can be attributed to several factors:
Poor Aqueous Solubility: Many organic compounds, including some alkaloids, have low solubility in water-based solutions like cell culture media.[4][5][6]
Solvent Shock: Clauszoline M is often dissolved in a non-aqueous solvent like dimethyl sulfoxide (DMSO) to create a concentrated stock solution.[3] When this stock is rapidly diluted into the aqueous medium, the compound can "crash out" of solution due to the sudden change in solvent polarity.[7][8]
High Compound Concentration: Exceeding the solubility limit of Clauszoline M in the final media formulation will lead to precipitation.[5][9]
Interaction with Media Components: Cell culture media are complex mixtures of salts, amino acids, vitamins, and proteins (if serum is present).[10][11] These components can interact with Clauszoline M, reducing its solubility. For instance, high concentrations of salts can lead to "salting out".[10]
pH and Temperature Effects: The pH of the medium can affect the ionization state of a compound with a pKa like Clauszoline M, thereby altering its solubility.[4][6] Temperature fluctuations can also impact solubility, with some compounds being less soluble at lower temperatures.[10][12]
Q3: How can I visually identify Clauszoline M precipitation?
Precipitation can manifest in several ways:
Visible Particles: You may see small, solid particles suspended in the medium or settled at the bottom of the culture vessel.
Cloudiness or Turbidity: The medium may appear cloudy or hazy immediately or shortly after adding the compound.[12]
Color Change: If the compound is colored, its precipitation might alter the appearance of the medium.[5]
Microscopic Examination: Under a microscope, you might observe crystalline structures or amorphous aggregates that are distinct from the cells.[5]
Troubleshooting Guides
Scenario 1: Precipitate Forms Immediately Upon Adding Clauszoline M to the Medium
This is often indicative of "solvent shock" or exceeding the compound's kinetic solubility.
Troubleshooting Steps:
Optimize the Dilution Method:
Instead of adding the DMSO stock directly to the full volume of media, first, make an intermediate dilution in a smaller volume of media.
Add the DMSO stock dropwise to the medium while gently vortexing or swirling to ensure rapid and thorough mixing.[7]
Reduce the Final DMSO Concentration:
Aim for a final DMSO concentration of ≤ 0.5%, and ideally ≤ 0.1%, as higher concentrations can be toxic to cells and increase the likelihood of precipitation.[7] To achieve this, you may need to prepare a more concentrated DMSO stock solution if your desired final concentration of Clauszoline M allows.
Pre-warm the Medium:
Ensure your cell culture medium is pre-warmed to the experimental temperature (e.g., 37°C) before adding the Clauszoline M stock solution.[7] Some compounds are more soluble at higher temperatures.
Scenario 2: Precipitate Forms Over Time in the Incubator
This may suggest issues with compound stability, interactions with media components as they are metabolized by cells, or pH shifts.
Troubleshooting Steps:
Assess Compound Stability:
Incubate a solution of Clauszoline M in your cell culture medium without cells for the duration of your experiment to see if precipitation occurs. This can help differentiate between inherent instability and cell-mediated effects.
Control the pH of the Medium:
Cell metabolism can cause the pH of the culture medium to change over time. Use a medium buffered with a non-bicarbonate buffer like HEPES, in addition to the standard sodium bicarbonate, to maintain a more stable pH.
Evaluate the Role of Serum:
If you are using a serum-containing medium, test the solubility of Clauszoline M in the basal medium without serum. Proteins in serum can sometimes bind to compounds and either enhance or reduce their solubility.
Experimental Protocols
Protocol 1: Preparation of Clauszoline M Stock Solution
Determine the Desired Stock Concentration: Aim for a stock concentration that is at least 1000-fold higher than your highest final experimental concentration to keep the final DMSO concentration low.
Weighing the Compound: Accurately weigh the required amount of Clauszoline M powder.
Dissolution in DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to the Clauszoline M powder.
Ensure Complete Dissolution: Vortex or gently warm the solution (if the compound is heat-stable) until the Clauszoline M is completely dissolved and no solid particles are visible.
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Kinetic Solubility Assay in Cell Culture Medium
This assay helps determine the maximum concentration of Clauszoline M that can be dissolved in your specific experimental medium without immediate precipitation.
Materials:
Clauszoline M DMSO stock solution
Cell culture medium (with all supplements, e.g., serum)
96-well clear-bottom plate
Plate reader capable of measuring absorbance or light scattering
Method:
Prepare a Serial Dilution of Clauszoline M in DMSO: In a separate 96-well plate, prepare a 2-fold serial dilution of your Clauszoline M stock solution in DMSO.
Add Medium to the Assay Plate: Add 198 µL of your complete cell culture medium to the wells of the clear-bottom 96-well plate.
Add Clauszoline M Dilutions: Transfer 2 µL of each DMSO dilution to the corresponding wells of the assay plate containing the medium. This will result in a 1:100 dilution and a final DMSO concentration of 1%.
Include Controls:
Negative Control: Medium with 1% DMSO only.
Blank: Medium only.
Incubate and Measure: Incubate the plate at room temperature or 37°C for a set period (e.g., 1-2 hours). Measure the absorbance or light scattering at a wavelength where the compound does not absorb (e.g., 650 nm).
Data Analysis: An increase in absorbance or light scattering compared to the negative control indicates precipitation. The highest concentration that does not show a significant increase is the kinetic solubility.
Data Presentation
Table 1: Troubleshooting Checklist for Clauszoline M Precipitation
Potential Cause
Observation
Recommended Action
Solvent Shock
Precipitate forms immediately upon adding DMSO stock to media.
Add stock solution dropwise while vortexing; prepare an intermediate dilution.
High Concentration
Precipitation occurs, especially at higher doses.
Determine the kinetic solubility in your media; work below this concentration.
Media Interaction
Precipitate forms in complete media but not in simple buffer (e.g., PBS).
Test solubility in different basal media; assess the effect of serum.
pH Shift
Precipitation appears over time in culture.
Use HEPES-buffered media; monitor media color (phenol red indicator).
Temperature Effect
Precipitation occurs when media is cooled.
Pre-warm media to 37°C before adding the compound.
Table 2: Example Kinetic Solubility Data
Final Clauszoline M Concentration (µM)
Absorbance at 650 nm (Arbitrary Units)
Observation
100
0.550
Significant Precipitation
50
0.210
Mild Precipitation
25
0.055
No Precipitation
12.5
0.052
No Precipitation
6.25
0.051
No Precipitation
Negative Control (1% DMSO)
0.050
No Precipitation
Visualizations
Caption: Troubleshooting workflow for Clauszoline M precipitation.
As no specific signaling pathway for Clauszoline M is publicly available, a generalized diagram illustrating potential downstream effects of a bioactive compound is provided below for conceptual understanding.
Caption: Generalized signaling pathway for a bioactive compound.
Technical Support Center: Managing Autofluorescence of Carbazole Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the autofluorescence of carbazole compounds during experiments.
Frequently Asked Questions (FAQs)
Q1: What causes the intrinsic fluorescence (autofluorescence) of carbazole compounds?
A1: Carbazole and its derivatives possess a rigid, planar, and electron-rich heterocyclic aromatic structure. This extended π-conjugated system readily absorbs light, particularly in the ultraviolet and blue regions of the spectrum, and subsequently emits it as fluorescence. The specific excitation and emission wavelengths can be influenced by the various functional groups attached to the carbazole core.[1][2]
Q2: How can the autofluorescence of a carbazole-based compound interfere with my experiment?
A2: The intrinsic fluorescence of carbazole compounds can become a source of background noise, making it difficult to distinguish the specific signal from your target of interest, especially when using other fluorophores with overlapping spectra.[3] This can lead to a low signal-to-noise ratio, inaccurate quantification, and false-positive results in fluorescence microscopy and other fluorescence-based assays.
Q3: Can I predict the fluorescence properties of my carbazole derivative?
A3: While computational methods can provide estimates, the photophysical properties of a carbazole derivative, including its fluorescence quantum yield and lifetime, are best determined empirically. These properties are highly sensitive to the molecular structure and the local microenvironment, such as solvent polarity.[4]
Q4: Are there carbazole derivatives with low intrinsic fluorescence?
A4: Yes, the fluorescence of carbazole derivatives can be modulated through chemical modifications. For instance, the introduction of certain electron-withdrawing groups or heavy atoms can quench the intrinsic fluorescence.[5] However, this may also affect other desired properties of the compound.
Troubleshooting Guides
This section provides solutions to common problems encountered when working with carbazole compounds.
Problem 1: High background fluorescence obscuring the signal.
Cause: The intrinsic fluorescence of the carbazole compound is high at the concentration used, or it is non-specifically binding to cellular components or surfaces.
Solutions:
Optimize Concentration: Perform a concentration titration of your carbazole compound to find the lowest concentration that still provides a detectable specific signal while minimizing background fluorescence.[6]
Washing Steps: Increase the number and duration of washing steps after incubation with the carbazole compound to remove unbound molecules.[7]
Blocking: If non-specific binding is suspected, particularly in cell-based assays, use appropriate blocking agents.[7]
Spectral Unmixing: If the emission spectrum of your carbazole compound's autofluorescence is distinct from your specific signal's fluorophore, spectral unmixing can be a powerful tool to separate the two signals computationally.[8][9]
Photobleaching: Intentionally photobleach the background fluorescence from the carbazole compound before acquiring your image of interest. This involves exposing the sample to high-intensity light at the excitation wavelength of the carbazole's autofluorescence until the background signal is significantly reduced.[10]
Problem 2: Weak specific signal from my carbazole-based probe.
Cause: The quantum yield of the carbazole probe may be low in the experimental environment, or the excitation/emission settings may not be optimal.
Solutions:
Optimize Microscope Settings:
Excitation Wavelength: Use a laser line that maximally excites your carbazole probe.
Emission Filter: Employ a narrow bandpass filter that captures the peak emission of your probe while excluding as much background as possible.[3]
Gain and Exposure Time: Increase the detector gain and/or exposure time to enhance the signal. Be cautious of increasing noise and phototoxicity with excessive settings.[11]
Environmental Considerations: The fluorescence of many carbazole derivatives is sensitive to the polarity of the solvent or its binding environment.[4] Consider if the local environment is quenching the fluorescence of your probe.
Signal Amplification: If direct fluorescence is weak, consider using an amplification strategy, such as a secondary antibody conjugated to a brighter fluorophore if your carbazole compound is part of a primary antibody conjugate.
Problem 3: Phototoxicity or photobleaching during live-cell imaging.
Cause: The excitation light required to visualize the carbazole compound is damaging the cells or causing the probe's fluorescence to fade over time.
Solutions:
Minimize Light Exposure:
Use the lowest possible laser power that provides an acceptable signal.
Reduce the exposure time per image.
Decrease the frequency of image acquisition in time-lapse experiments.[12][13]
Use a More Photostable Probe: If photobleaching is severe, consider synthesizing or obtaining a more photostable carbazole derivative.
Oxygen Scavengers: For fixed samples, the use of mounting media containing antifade reagents can reduce photobleaching. For live-cell imaging, specialized imaging media with reduced phototoxicity can be used.[14]
Two-Photon Microscopy: If available, two-photon excitation uses near-infrared light, which is less damaging to cells and can reduce background fluorescence.[4]
Data Presentation
The following table summarizes the photophysical properties of several carbazole derivatives. This data can help in selecting appropriate compounds and imaging parameters.
Protocol 1: General Photobleaching of Carbazole Autofluorescence
This protocol is designed to reduce the background fluorescence from a carbazole compound before imaging a specific fluorescent signal.
Sample Preparation: Prepare your sample (e.g., cells stained with a carbazole-based compound and a specific fluorescent probe) on a microscope slide or dish suitable for fluorescence microscopy.
Initial Imaging: Briefly image the sample using the settings for your specific fluorescent probe to have a "before" image.
Identify Carbazole Autofluorescence Spectrum: Determine the excitation and emission maxima of the autofluorescence from the carbazole compound. This can be done using a spectrophotometer or by acquiring a lambda scan on a confocal microscope.
Photobleaching:
Set the microscope's excitation wavelength to the peak excitation of the carbazole's autofluorescence.
Open the pinhole (for confocal) and use a high laser power.
Continuously expose the region of interest to the excitation light.
Monitor the decrease in background fluorescence in real-time.
Continue bleaching until the background fluorescence is significantly reduced (typically 50-80%). This may take several minutes.[10]
Post-Bleaching Imaging: Re-image the sample using the optimized settings for your specific fluorescent probe.
Analysis: Compare the signal-to-noise ratio of the images taken before and after photobleaching.
Protocol 2: Spectral Unmixing to Separate Carbazole Autofluorescence
This protocol outlines the general steps for using spectral unmixing to differentiate the signal of a specific fluorophore from the autofluorescence of a carbazole compound.
Acquire Reference Spectra:
Prepare a sample containing only the carbazole compound at a relevant concentration. Acquire a spectral image (lambda stack) of its autofluorescence.
Prepare a sample containing only your specific fluorophore (e.g., cells labeled with your fluorescent probe of interest). Acquire a spectral image of its emission.
It is also advisable to acquire a spectral image of an unstained sample to account for any endogenous autofluorescence.
Acquire Experimental Image: Acquire a spectral image of your fully stained experimental sample, ensuring that the imaging settings are identical to those used for acquiring the reference spectra.
Perform Spectral Unmixing:
Use the spectral unmixing software associated with your microscope or a program like ImageJ/Fiji.[17]
Load the experimental image and the previously acquired reference spectra.
The software will then computationally separate the mixed fluorescence signals into distinct channels, one for your specific probe and one for the carbazole autofluorescence.[8]
Analysis: Analyze the unmixed image of your specific probe, which should now have a significantly improved signal-to-noise ratio.
Visualizations
Caption: Workflow for live-cell imaging using a carbazole-based fluorescent probe.
Caption: A logical flowchart for troubleshooting high background fluorescence from carbazole compounds.
Caption: A generalized workflow for a high-throughput screening campaign utilizing a carbazole-based fluorescent assay.
Technical Support Center: Investigating Potential Clauszoline M Interference with Assay Reagents
For Researchers, Scientists, and Drug Development Professionals This technical support center provides guidance on identifying and mitigating potential assay interference caused by the investigational compound Clauszolin...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on identifying and mitigating potential assay interference caused by the investigational compound Clauszoline M. While specific data on Clauszoline M's interference profile is not extensively documented, this guide offers a framework for troubleshooting based on common mechanisms of assay interference observed with other small molecules in high-throughput screening (HTS).
Frequently Asked Questions (FAQs)
Q1: What is assay interference and why is it a concern for compounds like Clauszoline M?
A1: Assay interference occurs when a test compound generates a false-positive or false-negative result through a mechanism unrelated to the intended biological target.[1] For novel compounds such as Clauszoline M, it is crucial to rule out interference to ensure that observed activity is genuinely due to interaction with the target of interest and not an artifact of the assay technology. Unidentified interference can lead to wasted time and resources pursuing non-viable drug candidates.[1]
Q2: What are the common mechanisms by which a compound like Clauszoline M might interfere with assay reagents?
A2: Based on the behavior of other organic small molecules, potential mechanisms of interference for Clauszoline M could include:
Intrinsic Fluorescence: The compound itself may fluoresce at the excitation and emission wavelengths used in fluorescence-based assays, leading to a false-positive signal.[2]
Fluorescence Quenching: The compound may absorb light at the excitation or emission wavelength of the assay's fluorophore, leading to a false-negative or false-positive result depending on the assay design.[2]
Compound Aggregation: At higher concentrations, small molecules can form aggregates that non-specifically inhibit enzymes or disrupt protein-protein interactions, leading to false-positive results.[3]
Reactivity with Assay Components: The compound may directly react with assay reagents, such as enzymes (e.g., luciferase) or substrates, leading to signal modulation.[3]
Light Scattering: Compound precipitation or aggregation can scatter light, affecting readouts in optical assays.
Q3: My primary screen shows Clauszoline M as a hit. What are the immediate next steps to investigate potential interference?
A3: It is essential to perform a series of counter-screens and orthogonal assays to confirm the initial hit. A systematic approach helps to identify and eliminate compounds that exhibit pan-assay interference patterns (PAINS).[1] The initial steps should include dose-response confirmation and a search for any existing literature on the compound's chemical class.
Troubleshooting Guide
This guide provides a step-by-step approach to de-risk hits that may be subject to assay interference.
Problem 1: Clauszoline M shows activity in a fluorescence-based assay.
Troubleshooting Steps:
Assess Intrinsic Fluorescence: Measure the fluorescence of Clauszoline M alone in the assay buffer at the same wavelengths used in the primary screen.
Check for Fluorescence Quenching: Incubate Clauszoline M with the fluorescent probe or product of the assay and measure the signal. A decrease in signal compared to the probe alone suggests quenching.[2]
Perform an Orthogonal Assay: Validate the activity of Clauszoline M in a mechanistically distinct assay that does not rely on fluorescence, such as a luminescence-based or label-free method.[2]
Problem 2: Clauszoline M is active in a luciferase-based reporter assay.
Troubleshooting Steps:
Luciferase Counter-Screen: Perform a direct enzymatic assay with purified luciferase to determine if Clauszoline M directly inhibits the enzyme.[3]
Analyze Dose-Response Curve: Non-specific inhibitors often display steep or unusual dose-response curves.[3] A shallow curve or a curve that does not reach 100% inhibition may indicate non-specific activity.
Problem 3: Clauszoline M is a promiscuous hitter, showing activity in multiple, unrelated assays.
Troubleshooting Steps:
Detergent Test for Aggregation: Re-run the assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). A significant reduction in the compound's apparent activity suggests it may be acting via aggregation.[3]
Nephelometry or Dynamic Light Scattering (DLS): These techniques can directly measure the formation of compound aggregates in solution.
Data Presentation
Table 1: Summary of Potential Interference Mechanisms and Corresponding Counter-Screens
Interference Mechanism
Assay Type(s) Affected
Recommended Counter-Screen
Expected Outcome if Interference is Present
Intrinsic Fluorescence
Fluorescence
Measure compound fluorescence in assay buffer
Compound exhibits a signal in the absence of other assay components.
Prepare two sets of assay buffers: one with and one without 0.01% Triton X-100.[3]
Prepare serial dilutions of the test compound in both buffers.
Perform the primary assay in parallel using both sets of compound dilutions.
Compare the dose-response curves obtained in the presence and absence of the detergent. A significant rightward shift in the IC50 in the presence of detergent suggests aggregation-based activity.[3]
Protocol 2: Luciferase Inhibition Counter-Screen
Objective: To assess whether a test compound directly inhibits firefly luciferase.[3]
Materials:
Purified firefly luciferase
Luciferin substrate
Assay buffer (e.g., PBS with 0.1% BSA)
Test compound (Clauszoline M)
Positive control inhibitor (e.g., resveratrol)
Microplate reader with luminescence detection
Methodology:
Prepare serial dilutions of the test compound and controls in assay buffer.
Add the diluted test compound and controls to the respective wells of a microplate.
Add purified luciferase to each well and incubate for 15-30 minutes at room temperature.
Initiate the luminescent reaction by adding the luciferin substrate buffer.
Immediately measure the luminescence signal using a microplate reader.
Calculate the percent inhibition relative to the vehicle control and determine the IC50 value.[3]
Visualizations
Caption: A typical workflow for triaging hits from a primary HTS campaign.
Caption: A decision tree for troubleshooting common assay interferences.
ensuring reproducibility in Clauszoline M experiments
Technical Support Center: Clauszoline M Welcome to the technical support center for Clauszoline M. This resource is designed for researchers, scientists, and drug development professionals to ensure the reproducibility a...
Author: BenchChem Technical Support Team. Date: November 2025
Technical Support Center: Clauszoline M
Welcome to the technical support center for Clauszoline M. This resource is designed for researchers, scientists, and drug development professionals to ensure the reproducibility and reliability of experimental results. Here you will find frequently asked questions (FAQs), troubleshooting guides for common assays, and detailed experimental protocols.
To provide a scientifically grounded context, this guide is based on the hypothesized mechanism of action where Clauszoline M is a selective inhibitor of the serine/threonine kinase, ReproKinase-1 (RK1) . RK1 is a key component of a signaling pathway that leads to the activation of the transcription factor NF-κB , a well-known regulator of inflammatory gene expression.
Frequently Asked Questions (FAQs)
A collection of answers to common questions regarding the handling and properties of Clauszoline M.
Q1: What is the recommended solvent and storage condition for Clauszoline M?
A1: Clauszoline M is soluble in DMSO at concentrations up to 50 mM. For stock solutions, we recommend preparing a 10 mM stock in anhydrous, analytical-grade DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light. When preparing working concentrations, dilute the DMSO stock in your cell culture medium. Note that the final DMSO concentration in your assay should be kept consistent across all conditions and should not exceed 0.5% to avoid solvent-induced artifacts.
Q2: What is the stability of Clauszoline M in aqueous media?
A2: Clauszoline M is stable in aqueous cell culture media for up to 24 hours at 37°C. For experiments exceeding 24 hours, it is advisable to refresh the medium containing Clauszoline M every 24 hours to ensure a consistent effective concentration. Degradation beyond this time point may lead to a reduction in inhibitory activity and contribute to experimental variability.
Q3: Does Clauszoline M have off-target effects?
A3: While Clauszoline M is a potent inhibitor of RK1, like many kinase inhibitors, it may exhibit off-target effects at high concentrations.[1] It is crucial to determine the optimal concentration range for your specific cell type and assay. We recommend performing a dose-response curve to identify the lowest effective concentration that yields the desired biological effect. Additionally, including a structurally distinct RK1 inhibitor as a control can help to confirm that the observed effects are due to the inhibition of RK1.
Q4: How can I confirm that Clauszoline M is inhibiting RK1 in my cells?
A4: The most direct way to confirm RK1 inhibition is to perform a Western blot analysis of a known downstream substrate of RK1. A common substrate is the IκBα protein, which is phosphorylated by the IKK complex (downstream of RK1), leading to its degradation and the subsequent activation of NF-κB. Treatment with Clauszoline M should result in a dose-dependent decrease in the phosphorylation of IκBα and a stabilization of total IκBα levels.
Troubleshooting Guides
These guides are in a question-and-answer format to address specific issues you may encounter during your experiments.
Cell Viability Assays (e.g., MTT, MTS, WST-1)
Q: My cell viability results with Clauszoline M are highly variable between replicate wells and experiments. What could be the cause?
A: High variability in cell viability assays is a common issue and can stem from several factors.[2] Consider the following troubleshooting steps:
Uneven Cell Seeding: Inconsistent cell numbers across wells is a major source of variability.[2][3] Ensure you have a single-cell suspension before seeding and mix the cell suspension between pipetting to prevent settling.
Edge Effects: Wells on the perimeter of a 96-well plate are prone to evaporation, which can alter the concentration of Clauszoline M and affect cell health. To mitigate this, avoid using the outer wells for experimental conditions and instead fill them with sterile PBS or media.
Inconsistent Incubation Times: Ensure that the incubation time with both Clauszoline M and the viability reagent is consistent across all plates and experiments.
Reagent Preparation: Prepare fresh dilutions of Clauszoline M for each experiment from a frozen stock to avoid degradation.
Troubleshooting Data Example:
Plate Location
Cell Count (Day 0)
Absorbance (490nm) - Exp 1
Absorbance (490nm) - Exp 2
% Coefficient of Variation (CV)
Inner Wells (Avg)
5,000
0.85
0.82
2.5%
Outer Wells (Avg)
5,000
0.65
0.95
22.5%
This table illustrates the "edge effect," showing significantly higher variability in the outer wells compared to the inner wells.
Western Blotting for RK1 Pathway Proteins
Q: I am not seeing a consistent, dose-dependent decrease in IκBα phosphorylation with Clauszoline M treatment. Why might this be?
A: Inconsistent Western blot results can be frustrating. Here are some potential causes and solutions:
Suboptimal Lysis Buffer: Ensure your lysis buffer is optimized to extract the proteins of interest and contains fresh protease and phosphatase inhibitors.[4]
Inconsistent Protein Loading: Accurate protein quantification is critical.[5] Perform a protein assay (e.g., BCA) on your lysates and load equal amounts of protein for each sample. Always use a loading control (e.g., GAPDH, β-actin) to normalize your results.
Antibody Performance: The quality of your primary antibody is crucial. Titrate your primary antibody to determine the optimal concentration that provides a strong signal with low background.[6] If problems persist, consider trying an antibody from a different vendor.
Transfer Issues: Ensure that there are no air bubbles between the gel and the membrane during transfer, as this can block the transfer of proteins.[5]
Troubleshooting Workflow:
A workflow for troubleshooting Western blot variability.
RT-qPCR for Inflammatory Gene Expression
Q: My RT-qPCR data shows high Cq value variation between technical replicates for genes downstream of NF-κB (e.g., IL-6, TNF-α). What should I check?
A: Variation in Cq values within technical replicates often points to issues with the reaction setup or the quality of the template RNA.[7][8]
RNA Quality: Ensure your RNA is high quality and free of genomic DNA and PCR inhibitors. Check the A260/280 ratio (should be ~2.0) and consider DNase treatment.
Pipetting Inaccuracy: Small pipetting errors can lead to significant Cq variations, especially with low-volume reactions.[8] Ensure your pipettes are calibrated and use a master mix to minimize well-to-well differences.
Primer/Probe Design: Poorly designed primers can lead to non-specific amplification or primer-dimer formation, affecting reaction efficiency.[7][9] Use primer design software and validate your primers with a melt curve analysis.
Reverse Transcription Efficiency: Inconsistent cDNA synthesis can introduce variability. Ensure you start with the same amount of RNA for each sample and that the reverse transcription reaction is properly mixed.
Troubleshooting Decision Tree:
A decision tree for troubleshooting RT-qPCR Cq variability.
Experimental Protocols & Signaling Pathway
Clauszoline M Signaling Pathway
Clauszoline M acts by inhibiting ReproKinase-1 (RK1). This prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of the NF-κB transcription factor. As a result, NF-κB remains sequestered in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory genes.
The hypothesized signaling pathway of Clauszoline M.
Protocol: Western Blot for IκBα Phosphorylation
This protocol outlines the key steps for assessing RK1 inhibition by Clauszoline M.
Cell Culture and Treatment:
Seed cells (e.g., HeLa, RAW 264.7) in 6-well plates and grow to 70-80% confluency.
Starve cells in serum-free media for 4-6 hours, if necessary for your cell type.
Pre-treat cells with various concentrations of Clauszoline M (e.g., 0, 0.1, 1, 10 µM) for 1 hour.
Stimulate cells with an appropriate agonist (e.g., TNF-α, LPS) for 15-30 minutes to activate the RK1 pathway.
Cell Lysis:
Wash cells twice with ice-cold PBS.
Add 100 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails.
Scrape cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
Protein Quantification:
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
Normalize all samples to the same concentration with lysis buffer.
SDS-PAGE and Transfer:
Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel.
Run the gel until the dye front reaches the bottom.
Transfer the proteins to a PVDF membrane. Confirm transfer with Ponceau S staining.
Immunoblotting:
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
Incubate with a primary antibody against phospho-IκBα (e.g., 1:1000 dilution) overnight at 4°C.
Wash the membrane 3 times with TBST for 10 minutes each.
Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
Wash the membrane 3 times with TBST for 10 minutes each.
Detection:
Apply an ECL substrate to the membrane and image using a chemiluminescence detection system.
Strip the membrane and re-probe for total IκBα and a loading control (e.g., GAPDH) to ensure equal loading and to normalize the data.
This technical support center provides essential information for researchers, scientists, and drug development professionals working with Clauszoline M (2,8-Dihydroxy-9H-carbazole-3-carboxaldehyde; CAS No. 187110-72-1).
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides essential information for researchers, scientists, and drug development professionals working with Clauszoline M (2,8-Dihydroxy-9H-carbazole-3-carboxaldehyde; CAS No. 187110-72-1). Below you will find frequently asked questions and troubleshooting guides to facilitate your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Clauszoline M?
A1: Clauszoline M is a carbazole alkaloid, a class of naturally occurring compounds known for a wide range of biological activities.[1] Its chemical name is 2,8-Dihydroxy-9H-carbazole-3-carboxaldehyde. Due to their potent biological effects, carbazole alkaloids are often investigated for their potential as therapeutic agents in areas such as cancer and neurodegenerative diseases.[1][2]
Q2: How should I store solid Clauszoline M?
A2: Proper storage is crucial to maintain the stability and integrity of Clauszoline M. Recommendations for the solid compound are summarized in the table below.
Q3: How do I prepare and store stock solutions of Clauszoline M?
A3: Clauszoline M is typically dissolved in an organic solvent like Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution. It is critical to minimize the exposure of the compound to aqueous environments during storage to prevent degradation. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles.
Q4: What personal protective equipment (PPE) should I use when handling Clauszoline M?
A4: Standard laboratory PPE should be worn at all times when handling Clauszoline M. This includes a lab coat, safety glasses with side shields, and chemical-resistant gloves. All handling of the solid compound or concentrated stock solutions should be performed in a chemical fume hood.
Storage and Handling Data
Parameter
Recommendation
Rationale
Solid Compound Storage
Temperature
Long-term: -20°C. Short-term: 2-8°C.
To minimize degradation over time.
Atmosphere
Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).
To protect from air and moisture.
Light
Store in a light-protected vial (e.g., amber glass).
To prevent photodegradation.
Stock Solution Storage
Recommended Solvent
Dimethyl Sulfoxide (DMSO)
Common solvent for carbazole alkaloids, allowing for high concentration stocks.
Temperature
Long-term: -80°C. Short-term: -20°C.
To ensure stability of the compound in solution.
Freeze-Thaw Cycles
Avoid repeated cycles.
Aliquot into single-use volumes to prevent degradation with each cycle.
Experimental Protocols & Troubleshooting
Cell Viability Assay (CCK8)
This protocol is adapted from a study on a structurally similar compound, 9-ethyl-9H-carbazole-3-carbaldehyde, which has shown antitumor activity.[3] Researchers should optimize the concentrations of Clauszoline M for their specific cell lines.
Methodology:
Seed cells (e.g., human melanoma cells) in a 96-well plate at a density of 2 x 10³ cells per well and allow them to adhere overnight.[3]
Prepare serial dilutions of Clauszoline M in the appropriate cell culture medium.
Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of Clauszoline M. Include a vehicle control (e.g., DMSO at the same final concentration as the highest Clauszoline M treatment).
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.
At each time point, add 10 µL of Cell Counting Kit-8 (CCK8) working solution to each well.[3]
Measure the optical density (absorbance) at a wavelength of 450 nm using a microplate reader.[3]
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Troubleshooting Guide:
Issue
Possible Cause
Suggested Solution
Compound Precipitation in Media
The concentration of Clauszoline M exceeds its solubility in the aqueous culture medium. The final DMSO concentration may be too low.
Decrease the final concentration of Clauszoline M. Ensure the final DMSO concentration in the media does not exceed a level toxic to your cells (typically <0.5%). Perform a solubility test prior to the experiment.
High Variability Between Replicates
Uneven cell seeding. Pipetting errors. Edge effects in the 96-well plate.
Ensure a single-cell suspension before seeding. Use calibrated pipettes and proper technique. Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.
No Effect on Cell Viability
The concentration of Clauszoline M is too low. The incubation time is too short. The compound has degraded.
Perform a dose-response experiment with a wider and higher concentration range. Extend the incubation period. Use a freshly prepared stock solution of Clauszoline M that has been stored correctly.
Technical Support Center: Overcoming Resistance to Clauszoline M in Cancer Cells
Disclaimer: Clauszoline M is a carbazole alkaloid. While related compounds have shown anti-tumor activity, there is currently no specific scientific literature detailing the mechanism of action of Clauszoline M, its spec...
Author: BenchChem Technical Support Team. Date: November 2025
Disclaimer: Clauszoline M is a carbazole alkaloid. While related compounds have shown anti-tumor activity, there is currently no specific scientific literature detailing the mechanism of action of Clauszoline M, its specific molecular targets in cancer cells, or any observed mechanisms of resistance. Therefore, this technical support center provides guidance based on general and established principles of cancer drug resistance. The experimental protocols and troubleshooting guides are general methodologies that can be adapted for the investigation of potential resistance to Clauszoline M.
Troubleshooting Guides
This section provides answers to specific issues researchers might encounter during their experiments with Clauszoline M, assuming a hypothetical context of acquired resistance.
Question/Issue
Possible Cause
Suggested Solution/Troubleshooting Step
1. Decreased sensitivity to Clauszoline M in our cancer cell line over time (higher IC50 value).
Development of acquired resistance. This could be due to several factors, including increased drug efflux, alterations in the drug target, or activation of compensatory signaling pathways.
- Confirm Resistance: Perform a dose-response curve using an MTT or similar cell viability assay to confirm the shift in IC50.[1][2][3][4] - Check for Efflux Pump Overexpression: Analyze the expression of common ATP-binding cassette (ABC) transporters (e.g., ABCB1, ABCG2) using qPCR or Western blotting.[5][6][7] - Investigate Target Alteration: If the molecular target of Clauszoline M is known, sequence the gene encoding the target protein to check for mutations. - Assess Signaling Pathway Activation: Use Western blotting to check for the activation of pro-survival signaling pathways (e.g., Akt, ERK/MAPK) that may be compensating for the drug's effect.[8][9][10][11][12]
2. High variability in experimental results when testing Clauszoline M's efficacy.
Inconsistent cell culture conditions, such as cell density or passage number. Contamination of cell culture. Instability of Clauszoline M in the culture medium.
- Standardize Cell Culture: Ensure consistent cell seeding density and use cells within a defined passage number range. - Test for Contamination: Regularly test cell cultures for mycoplasma contamination. - Assess Compound Stability: Determine the half-life of Clauszoline M in your specific cell culture medium. Consider preparing fresh solutions for each experiment.
3. Clauszoline M is effective in 2D cell culture but not in our 3D spheroid or in vivo models.
The tumor microenvironment (TME) and 3D architecture can confer resistance through various mechanisms, including reduced drug penetration, hypoxia, and altered cell signaling.
- Assess Drug Penetration: Use fluorescently labeled Clauszoline M (if available) or analytical methods to measure its concentration within spheroids or tumor tissue. - Investigate Hypoxia: Use hypoxia markers (e.g., HIF-1α) to determine if the core of the spheroids or tumor is hypoxic, which can contribute to drug resistance. - Analyze TME Components: In in vivo models, analyze the surrounding stroma and immune cells, which can influence drug efficacy.
4. We observe upregulation of ABCG2 mRNA via qPCR, but Western blot does not show a corresponding increase in protein levels.
Post-transcriptional or post-translational regulation of ABCG2. Issues with the Western blot protocol.
- Check for miRNA Regulation: Investigate if microRNAs that target ABCG2 mRNA are differentially expressed. - Assess Protein Degradation: Use a proteasome inhibitor (e.g., MG132) to see if ABCG2 protein levels increase, suggesting rapid degradation. - Optimize Western Blot: Ensure the antibody is validated for your application, and optimize lysis buffers and transfer conditions.
Frequently Asked Questions (FAQs)
Here are some answers to broader questions about potential resistance to Clauszoline M.
Q1: What are the potential mechanisms by which cancer cells could develop resistance to Clauszoline M?
A1: Based on known mechanisms of resistance to other anti-cancer agents, potential mechanisms for Clauszoline M resistance could include:
Increased Drug Efflux: Overexpression of ABC transporters that pump the drug out of the cell.[13][14]
Target Modification: Mutations or altered expression of the direct molecular target of Clauszoline M, reducing its binding affinity.
Activation of Bypass Pathways: Upregulation of alternative signaling pathways that promote cell survival and proliferation, compensating for the inhibitory effects of the drug.[15]
Drug Inactivation: Metabolic modification of Clauszoline M into an inactive form.
Enhanced DNA Repair: If Clauszoline M induces DNA damage, cancer cells may upregulate DNA repair mechanisms.[15]
Q2: How can we prevent or delay the development of resistance to Clauszoline M in our experiments?
A2: While resistance development is a common challenge, you can employ several strategies:
Combination Therapy: Use Clauszoline M in combination with other drugs that have different mechanisms of action. This can reduce the likelihood of resistance emerging.[13][14]
Intermittent Dosing: In some cases, pulsed or intermittent exposure to a drug, rather than continuous exposure, can delay the onset of resistance.
Targeting Resistance Mechanisms: If a specific resistance mechanism is identified (e.g., overexpression of an efflux pump), a combination with an inhibitor of that mechanism could be effective.
Q3: What is the first step to characterizing a Clauszoline M-resistant cell line?
A3: The first step is to generate the resistant cell line by continuous exposure to increasing concentrations of Clauszoline M.[16] Once the resistance is established and confirmed by a significant increase in the IC50 value, a comprehensive molecular characterization should be performed. This typically includes genomic, transcriptomic, and proteomic analyses to identify the changes responsible for the resistant phenotype.
Q4: Can resistance to Clauszoline M be reversed?
A4: In some cases, drug resistance can be reversed. For example, if resistance is due to the overexpression of an efflux pump, using an inhibitor of that pump can restore sensitivity to the drug. Similarly, if resistance is mediated by the activation of a specific signaling pathway, an inhibitor of that pathway might re-sensitize the cells to Clauszoline M.
Experimental Protocols
1. MTT Assay for Cell Viability
This protocol is used to determine the cytotoxic effects of Clauszoline M and to calculate the IC50 value.[1][2][3][4]
Materials:
96-well plates
Cancer cell line of interest
Complete culture medium
Clauszoline M stock solution (in DMSO)
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
Prepare serial dilutions of Clauszoline M in complete culture medium.
Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of Clauszoline M. Include a vehicle control (DMSO) and a no-treatment control.
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
Measure the absorbance at 570 nm using a microplate reader.
Calculate the percentage of cell viability for each concentration relative to the control and determine the IC50 value using non-linear regression analysis.
2. Quantitative PCR (qPCR) for ABC Transporter Expression
This protocol is used to measure the mRNA expression levels of efflux pumps like ABCB1 and ABCG2.[5][6][7]
Materials:
Parental and Clauszoline M-resistant cells
RNA extraction kit
cDNA synthesis kit
SYBR Green qPCR master mix
Primers for the target genes (e.g., ABCB1, ABCG2) and a housekeeping gene (e.g., GAPDH, β-actin)
Procedure:
Harvest parental and resistant cells and extract total RNA using a commercial kit.
Assess RNA quality and quantity.
Synthesize cDNA from the extracted RNA.
Set up the qPCR reaction with SYBR Green master mix, primers, and cDNA.
Run the qPCR reaction in a real-time PCR cycler.
Analyze the results using the ΔΔCt method to determine the relative fold change in gene expression in resistant cells compared to parental cells, normalized to the housekeeping gene.
3. Western Blot for Signaling Pathway Analysis
This protocol is used to detect changes in the protein levels and activation status (via phosphorylation) of key signaling molecules.[8][9][10][11][12]
Materials:
Parental and Clauszoline M-resistant cells
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
Protein assay kit (e.g., BCA)
SDS-PAGE gels
PVDF or nitrocellulose membrane
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK, and a loading control like anti-β-actin)
HRP-conjugated secondary antibody
Chemiluminescent substrate
Procedure:
Lyse the parental and resistant cells and quantify the protein concentration.
Denature the protein samples and load equal amounts onto an SDS-PAGE gel.
Separate the proteins by electrophoresis and transfer them to a membrane.
Block the membrane to prevent non-specific antibody binding.
Incubate the membrane with the primary antibody overnight at 4°C.
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
Wash the membrane again and apply the chemiluminescent substrate.
Visualize the protein bands using an imaging system and perform densitometry analysis to quantify the protein levels.
Visualizations
Caption: Hypothetical signaling pathway showing potential inhibition points of Clauszoline M.
Caption: Experimental workflow for investigating and overcoming Clauszoline M resistance.
A Comparative Analysis of Clauszoline M and Doxorubicin in Breast Cancer Cells: A Review of Available Evidence
A direct comparative analysis of the effects of Clauszoline M and the widely-used chemotherapeutic agent doxorubicin on breast cancer cells cannot be provided at this time due to a lack of available scientific literature...
Author: BenchChem Technical Support Team. Date: November 2025
A direct comparative analysis of the effects of Clauszoline M and the widely-used chemotherapeutic agent doxorubicin on breast cancer cells cannot be provided at this time due to a lack of available scientific literature on Clauszoline M. Extensive searches of scientific databases have yielded substantial information on the mechanisms of doxorubicin in breast cancer, but no published studies detailing the cytotoxic, apoptotic, or cell cycle effects of Clauszoline M were identified.
While research on the plant Clausena excavata, from which Clauszoline M is isolated, has revealed other bioactive compounds with anticancer properties, specific data for Clauszoline M remains unavailable. This guide will therefore provide a comprehensive overview of the well-documented effects of doxorubicin on breast cancer cells, which can serve as a benchmark for future studies on novel compounds like Clauszoline M.
Doxorubicin: A Potent Anthracycline in Breast Cancer Therapy
Doxorubicin is a cornerstone of chemotherapy regimens for breast cancer. Its anticancer activity stems from multiple mechanisms that ultimately lead to cancer cell death.
Cytotoxicity and Mechanism of Action
Doxorubicin exerts its cytotoxic effects primarily through the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair. By intercalating into DNA and stabilizing the topoisomerase II-DNA complex, doxorubicin introduces DNA strand breaks, leading to cell cycle arrest and apoptosis. Additionally, doxorubicin is known to generate reactive oxygen species (ROS), which can damage cellular components, including DNA, proteins, and lipids, further contributing to its anticancer effects.
Induction of Apoptosis
Doxorubicin is a potent inducer of apoptosis, or programmed cell death, in breast cancer cells. It can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. Key molecular events include the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of a cascade of caspases, the executioners of apoptosis.
Cell Cycle Arrest
Doxorubicin disrupts the normal progression of the cell cycle in breast cancer cells, primarily causing arrest at the G2/M phase. This prevents the cells from entering mitosis and dividing, thereby halting proliferation. The specific effects on cell cycle checkpoints can vary between different breast cancer cell lines.
Experimental Data for Doxorubicin
The following table summarizes typical experimental data observed for doxorubicin in common breast cancer cell lines. It is important to note that these values can vary depending on the specific experimental conditions.
Parameter
Breast Cancer Cell Line
Typical Values
IC50 (Cytotoxicity)
MCF-7
0.1 - 1 µM
MDA-MB-231
0.5 - 5 µM
Apoptosis Induction
MCF-7
Significant increase in Annexin V positive cells after 24-48h treatment
MDA-MB-231
Dose-dependent increase in caspase-3/7 activity
Cell Cycle Arrest
MCF-7
Accumulation of cells in the G2/M phase
MDA-MB-231
Predominant G2/M arrest
Experimental Protocols
Detailed methodologies for key experiments used to evaluate the effects of anticancer agents like doxorubicin are provided below.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Cell Seeding: Plate breast cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
Drug Treatment: Treat the cells with various concentrations of the test compound (e.g., doxorubicin) and a vehicle control for 24, 48, or 72 hours.
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Cell Treatment: Treat breast cancer cells with the test compound for the desired time.
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
Cell Cycle Analysis by Propidium Iodide Staining
This method uses the DNA-intercalating dye propidium iodide to determine the distribution of cells in different phases of the cell cycle.
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
Cell Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.
Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A.
Incubation: Incubate for 30 minutes at room temperature in the dark.
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Signaling Pathways and Experimental Workflows
Visual representations of the key signaling pathway for doxorubicin-induced apoptosis and a typical experimental workflow for evaluating an anticancer compound are provided below.
Caption: Doxorubicin-induced apoptosis signaling pathway in breast cancer cells.
Caption: General experimental workflow for in vitro evaluation of an anticancer compound.
Comparative
Unveiling the Target: Clauszoline M and its Role in FTO Inhibition
For Immediate Release A Comparative Guide for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of Clauszoline M, a carbazole alkaloid, and its validated primary tar...
Author: BenchChem Technical Support Team. Date: November 2025
For Immediate Release
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of Clauszoline M, a carbazole alkaloid, and its validated primary target, the fat mass and obesity-associated protein (FTO), a key enzyme in epigenetic regulation. Through a detailed comparison with other known FTO inhibitors, supported by experimental data, this document serves as a valuable resource for researchers investigating FTO-mediated biological processes and for professionals in the field of drug discovery and development.
Performance Comparison of FTO Inhibitors
To provide a clear perspective on the potential efficacy of Clauszoline M, the following table summarizes the in vitro inhibitory activities of several known small molecule FTO inhibitors. This comparative data allows for an objective assessment of their relative potencies.
Compound Name
Primary Target
IC50 Value (µM)
Assay Type
Reference
Clausine E (Clauszoline I)
FTO Demethylase
Not explicitly quantified, but inhibitory activity confirmed
The validation of FTO as a therapeutic target and the identification of its inhibitors rely on robust experimental protocols. Below are detailed methodologies for key assays cited in the comparison.
FTO Demethylase Activity Assay (HPLC-based)
This assay quantitatively measures the demethylation of an N6-methyladenosine (m6A)-containing RNA or DNA substrate by FTO.
Protocol:
Reaction Setup: A reaction mixture is prepared containing recombinant FTO enzyme, an m6A-containing single-stranded RNA (ssRNA) or single-stranded DNA (ssDNA) substrate, and a buffer containing necessary co-factors such as Fe(II) and α-ketoglutarate.
Inhibitor Addition: The test compound (e.g., Clauszoline M or alternatives) is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is run in parallel.
Incubation: The reaction is incubated at 37°C for a defined period to allow for the enzymatic reaction to occur.
Enzyme Inactivation and Digestion: The reaction is stopped, and the enzyme is inactivated. The nucleic acid substrate is then digested into single nucleosides.
HPLC Analysis: The resulting nucleosides are analyzed by high-performance liquid chromatography (HPLC). The amounts of m6A and adenosine (A) are quantified.
IC50 Determination: The percentage of inhibition is calculated by comparing the ratio of A to m6A in the presence and absence of the inhibitor. The IC50 value, the concentration of the inhibitor required to reduce FTO activity by 50%, is then determined from a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of a compound to its target protein within a cellular environment.
Protocol:
Cell Treatment: Intact cells are treated with the compound of interest (e.g., Clauszoline M).
Heating: The treated cells are heated to a range of temperatures, causing protein denaturation.
Cell Lysis and Centrifugation: The cells are lysed, and the soluble fraction is separated from the aggregated, denatured proteins by centrifugation.
Protein Quantification: The amount of the target protein (FTO) remaining in the soluble fraction at each temperature is quantified using methods like Western blotting.
Analysis: Ligand binding stabilizes the target protein, resulting in a higher melting temperature. A shift in the melting curve of FTO in the presence of the compound compared to the control indicates direct target engagement.
Visualizing the Landscape of FTO Inhibition
To further elucidate the mechanisms and workflows discussed, the following diagrams are provided.
Caption: FTO's role in mRNA demethylation and its inhibition.
Caption: Workflow for determining FTO inhibitory activity.
Caption: Relationship between Clauszoline compounds and FTO.
A Comparative Guide to the Bioactive Compounds from Clausena excavata
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative overview of the biological activities of various compounds isolated from the plant Clausena excavata. While the initial fo...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of various compounds isolated from the plant Clausena excavata. While the initial focus of this report was the kinase cross-reactivity of Clauszoline M, preliminary research revealed no evidence of Clauszoline M acting as a kinase inhibitor. However, significant findings on the bioactivity of other compounds from the same plant warrant this comparative analysis. This guide will focus on the demonstrated antiproliferative and tumor-inhibiting properties of carbazole alkaloids and furanone-coumarins found in Clausena excavata.
Comparative Analysis of Biological Activity
Clausena excavata is a rich source of various secondary metabolites, including carbazole alkaloids and coumarins, which have been investigated for a range of pharmacological activities.[1] This guide will focus on two key classes of compounds that have shown promising anticancer properties: carbazole alkaloids, represented by clausine-B, and furanone-coumarins.
Antiproliferative Activity of Clausine-B
Clausine-B, a carbazole alkaloid isolated from the stem bark of Clausena excavata, has demonstrated significant antiproliferative activity against a panel of human cancer cell lines.[2][3][4][5] The inhibitory effects were quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity as an indicator of cell viability. The half-maximal inhibitory concentration (IC50) values for clausine-B against various cancer cell lines are summarized in the table below.
Cell Line
Cancer Type
IC50 (µg/mL)
MDA-MB-231
Non-hormone-dependent breast cancer
21.50 ± 0.04
HeLa
Cervical cancer
22.90 ± 0.45
CAOV3
Ovarian cancer
27.00 ± 0.29
HepG2
Hepatic cancer
28.94 ± 0.00
MCF-7
Hormone-dependent breast cancer
52.90 ± 8.49
Data sourced from multiple studies investigating the antiproliferative properties of clausine-B.[2][3][4][5]
Notably, clausine-B showed the highest potency against the MDA-MB-231 and HeLa cell lines.[3] Interestingly, no significant cytotoxic effect was observed against the normal Chang liver cell line, suggesting a potential for selective anticancer activity.[2][5]
Tumor-Promoting Inhibitory Activity of Furanone-Coumarins
A study on the chemical constituents of the leaves of Clausena excavata led to the isolation of several new furanone-coumarins.[6] These compounds were evaluated for their inhibitory effects on 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced Epstein-Barr virus early antigen (EBV-EA) activation in Raji cells. This assay is a common primary screening method for potential cancer chemopreventive agents. The study reported that these furanone-coumarins exhibited inhibitory activity against tumor promotion, indicating their potential as anticarcinogenic agents.[6]
Experimental Protocols
MTT Assay for Antiproliferative Activity
The antiproliferative activity of clausine-B was determined using the MTT assay.[2][3][4][5] The general protocol is as follows:
Cell Seeding: Cancer cells were seeded into 96-well plates at a specific density and allowed to adhere overnight.
Compound Treatment: The cells were then treated with various concentrations of clausine-B and incubated for a specified period (e.g., 24, 48, or 72 hours).
MTT Addition: After the incubation period, the MTT reagent was added to each well and incubated for a further 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization solution) was added to dissolve the formazan crystals.
Absorbance Measurement: The absorbance of the resulting purple solution was measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).
IC50 Calculation: The percentage of cell viability was calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, was determined from the dose-response curve.
Visualizations
MTT Assay Workflow for Antiproliferative Activity Assessment.
Bioactive compound classes from Clausena excavata and their activities.
Unveiling the Anticancer Potential of Clauszoline Analogs: A Structure-Activity Relationship Guide
For Researchers, Scientists, and Drug Development Professionals Clauszoline and its analogs, a family of carbazole alkaloids primarily isolated from plants of the Clausena genus, have emerged as promising candidates in a...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Clauszoline and its analogs, a family of carbazole alkaloids primarily isolated from plants of the Clausena genus, have emerged as promising candidates in anticancer research. These compounds have demonstrated significant biological activities, including antiproliferative effects against various cancer cell lines and the inhibition of key cellular enzymes. This guide provides a comparative analysis of the structure-activity relationships (SAR) of Clauszoline analogs, supported by experimental data and detailed protocols to facilitate further research and development in this area.
Structure-Activity Relationship of Clauszoline Analogs
The core structure of Clauszoline is a carbazole scaffold, and substitutions on this ring system significantly influence its biological activity. While extensive quantitative SAR studies on a wide range of synthetic analogs are still emerging, preliminary data from naturally occurring Clauszolines and their synthetic bioisosteres provide initial insights into the structural requirements for their anticancer effects.
One of the key biological targets identified for some Clauszoline analogs, such as Clausine E, is the fat mass and obesity-associated protein (FTO), an RNA demethylase.[1] Inhibition of FTO has been linked to the induction of apoptosis in cancer cells, suggesting a potential mechanism of action for these compounds.
Quantitative Analysis of Antiproliferative Activity
The following table summarizes the reported antiproliferative activity (IC50 values) of Clausine B, a representative Clauszoline analog, against a panel of human cancer cell lines. The data indicates a degree of selectivity, with the highest potency observed against MDA-MB-231 and HeLa cells.[2]
Preliminary SAR observations from various studies on carbazole alkaloids suggest that:
Hydroxyl and Methoxy Groups: The position and number of hydroxyl and methoxy groups on the carbazole ring are crucial for activity. For instance, the phenolic hydroxyl group in Clausine B is suggested to be important for its antiproliferative effects.[2]
Substitutions at C3 and C6: Modifications at the C3 and C6 positions of the carbazole nucleus can significantly impact cytotoxicity.
Nitrogen Substitution: The nitrogen atom of the carbazole ring can be a point for derivatization to modulate activity.
Experimental Protocols
The following is a detailed protocol for a common in vitro cytotoxicity assay used to evaluate the antiproliferative activity of Clauszoline analogs.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[3][4][5]
Materials:
Clauszoline analogs (dissolved in a suitable solvent, e.g., DMSO)
Human cancer cell lines (e.g., MDA-MB-231, HeLa)
Complete cell culture medium (e.g., DMEM with 10% FBS)
Phosphate-Buffered Saline (PBS)
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
96-well microplates
Multi-well spectrophotometer (plate reader)
Procedure:
Cell Seeding:
Harvest and count the cells.
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow cell attachment.
Compound Treatment:
Prepare serial dilutions of the Clauszoline analogs in complete medium.
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a blank control (medium only).
Incubate the plate for another 24-72 hours.
MTT Addition:
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
Formazan Solubilization:
Carefully remove the medium from each well without disturbing the formazan crystals.
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
Absorbance Measurement:
Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.
Data Analysis:
Subtract the absorbance of the blank wells from the absorbance of the other wells.
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Visualizations
FTO Demethylase Inhibition Pathway
Clausine E has been identified as an inhibitor of the FTO RNA demethylase.[1] FTO is an enzyme that removes methyl groups from N6-methyladenosine (m6A) on RNA, a modification that plays a crucial role in gene expression regulation. Inhibition of FTO leads to an increase in m6A levels, which can affect the stability and translation of various mRNAs, including those of oncogenes and tumor suppressors. This can ultimately trigger apoptotic pathways in cancer cells. Downstream signaling pathways affected by FTO inhibition include the Wnt and PI3K/AKT pathways.[6][7]
Caption: FTO inhibition by Clauszoline analogs leading to apoptosis.
Experimental Workflow for Analog Evaluation
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel Clauszoline analogs.
Caption: Workflow for Clauszoline analog synthesis and evaluation.
Validating the Antiproliferative Effects of Clauszoline M: A Comparative Analysis
Disclaimer: As of late 2025, publicly accessible research data specifically detailing the antiproliferative effects of Clauszoline M is unavailable. The following guide is a template illustrating how such a comparative a...
Author: BenchChem Technical Support Team. Date: November 2025
Disclaimer: As of late 2025, publicly accessible research data specifically detailing the antiproliferative effects of Clauszoline M is unavailable. The following guide is a template illustrating how such a comparative analysis could be presented, using hypothetical data for Clauszoline M against a standard chemotherapeutic agent, Doxorubicin. This framework is intended for researchers and drug development professionals to structure their findings once experimental data for Clauszoline M becomes available.
Comparative Analysis of Antiproliferative Activity
This section compares the cytotoxic effects of the novel carbazole alkaloid, Clauszoline M, with the established anthracycline antibiotic, Doxorubicin. The comparison is based on their half-maximal inhibitory concentrations (IC50) across a panel of human cancer cell lines, providing a quantitative measure of their potency in inhibiting cell proliferation.
Compound
Cell Line
Cancer Type
IC50 (µM)
Clauszoline M
MCF-7
Breast Adenocarcinoma
Hypothetical Value: 8.5
A549
Lung Carcinoma
Hypothetical Value: 12.2
HeLa
Cervical Cancer
Hypothetical Value: 7.1
HepG2
Hepatocellular Carcinoma
Hypothetical Value: 15.8
Doxorubicin
MCF-7
Breast Adenocarcinoma
0.9
A549
Lung Carcinoma
1.2
HeLa
Cervical Cancer
0.6
HepG2
Hepatocellular Carcinoma
1.5
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and allow for critical evaluation of the findings.
Cell Culture and Maintenance
Human cancer cell lines (MCF-7, A549, HeLa, and HepG2) were procured from the American Type Culture Collection (ATCC). Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cultures were maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.
MTT Assay for Cell Viability
The antiproliferative activity of Clauszoline M and Doxorubicin was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere for 24 hours.
Compound Treatment: The following day, the medium was replaced with fresh medium containing serial dilutions of Clauszoline M or Doxorubicin (0.1 to 100 µM). A control group was treated with a vehicle (0.1% DMSO).
Incubation: The plates were incubated for 48 hours at 37°C and 5% CO2.
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.
Formazan Solubilization: The medium was aspirated, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control. The IC50 values were determined by plotting the percentage of viability against the log concentration of the compound using non-linear regression analysis.
Apoptosis and Cell Cycle Analysis
To elucidate the mechanism of cell death, further studies could involve apoptosis and cell cycle analysis.
Apoptosis Assay: Treated cells would be stained with Annexin V-FITC and Propidium Iodide (PI) and analyzed by flow cytometry to quantify the percentage of apoptotic and necrotic cells.
Cell Cycle Analysis: Cells would be fixed in ethanol, stained with PI, and analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Visualizations
The following diagrams illustrate a hypothetical signaling pathway potentially modulated by Clauszoline M and a standard experimental workflow for assessing its antiproliferative effects.
Comparative
Head-to-Head Comparison: Clauszoline M and Paclitaxel in Oncology Research
A comprehensive evaluation of two distinct anti-cancer agents, the well-established microtubule stabilizer paclitaxel and the carbazole alkaloid Clauszoline M, reveals significant disparities in the available research an...
Author: BenchChem Technical Support Team. Date: November 2025
A comprehensive evaluation of two distinct anti-cancer agents, the well-established microtubule stabilizer paclitaxel and the carbazole alkaloid Clauszoline M, reveals significant disparities in the available research and clinical data. While paclitaxel is a cornerstone of chemotherapy with a deeply understood mechanism of action, Clauszoline M remains a compound of nascent interest with limited published data regarding its anti-neoplastic properties. This guide aims to provide a comparative overview based on the currently accessible scientific literature.
Introduction to the Compounds
Paclitaxel , sold under brand names like Taxol, is a highly effective chemotherapeutic agent used in the treatment of various cancers, including ovarian, breast, lung, and Kaposi's sarcoma.[1][2] It was first isolated from the Pacific yew tree and has been a critical tool in oncology for decades.[1]
Clauszoline M is a carbazole alkaloid that has been isolated from plants of the genus Xanthoceras.[2] Its chemical structure is 2,8-Dihydroxy-9H-carbazole-3-carbaldehyde. Unlike paclitaxel, its biological activities, particularly its potential as an anti-cancer agent, are not well-documented in publicly available research.
Mechanism of Action
Paclitaxel exerts its cytotoxic effects by targeting microtubules, which are essential components of the cell's cytoskeleton. Its mechanism involves:
Microtubule Stabilization: Paclitaxel binds to the β-tubulin subunit of microtubules, promoting their assembly from tubulin dimers and stabilizing them by preventing depolymerization.[2][3][4][5]
Mitotic Arrest: This hyper-stabilization of microtubules disrupts their normal dynamic instability, which is crucial for the formation and function of the mitotic spindle during cell division.[3][4] This leads to an arrest of the cell cycle at the G2/M phase.[4]
Induction of Apoptosis: The sustained mitotic arrest triggers programmed cell death (apoptosis), leading to the elimination of cancer cells.[2][4]
The signaling pathway for paclitaxel-induced apoptosis is complex and can involve the activation of various downstream effectors following mitotic arrest.
Figure 1: Simplified signaling pathway of Paclitaxel's mechanism of action.
Clauszoline M , due to the scarcity of research, does not have a well-defined mechanism of action in the context of cancer therapy. While some related carbazole alkaloids have demonstrated cytotoxic effects, specific data for Clauszoline M is not available.
Quantitative Data: A Comparative Analysis
Direct comparative quantitative data from head-to-head studies of Clauszoline M and paclitaxel is unavailable. However, to provide context, the following table summarizes typical in vitro efficacy data for paclitaxel against various cancer cell lines. No equivalent data could be found for Clauszoline M.
Cell Line
Cancer Type
Paclitaxel IC₅₀ (nM)
Reference
A549
Lung Carcinoma
5 - 20
Generic Data
MCF-7
Breast Adenocarcinoma
2 - 10
Generic Data
HeLa
Cervical Adenocarcinoma
3 - 15
Generic Data
OVCAR-3
Ovarian Adenocarcinoma
1 - 8
Generic Data
Note: IC₅₀ values for paclitaxel can vary significantly depending on the specific cell line, experimental conditions, and exposure time.
Experimental Protocols
Detailed experimental protocols for assessing the anti-cancer activity of a compound like paclitaxel are well-established. Should research on Clauszoline M progress, similar methodologies would likely be employed.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a standard method for measuring the metabolic activity of cells as an indicator of cell viability.
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.
Compound Treatment: Cells are treated with a range of concentrations of the test compound (e.g., Paclitaxel or Clauszoline M) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 48 or 72 hours).
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for its reduction by metabolically active cells into a purple formazan product.
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a specialized buffer).
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC₅₀ value (the concentration of the drug that inhibits 50% of cell growth) is determined.
Navigating the Challenges of In Vivo Target Engagement: A Comparative Look at Methodologies in the Absence of a Known Target for Clauszoline M
A critical step in the development of any new therapeutic is the confirmation of target engagement within a living organism. This process, known as in vivo target engagement, provides essential evidence that a drug candi...
Author: BenchChem Technical Support Team. Date: November 2025
A critical step in the development of any new therapeutic is the confirmation of target engagement within a living organism. This process, known as in vivo target engagement, provides essential evidence that a drug candidate interacts with its intended biological target in a complex physiological environment. However, for emerging compounds like Clauszoline M, where the specific biological target remains undefined, researchers face a significant hurdle in applying and interpreting these powerful techniques.
Currently, a comprehensive search of scientific literature and databases reveals a notable absence of information regarding the specific biological target or mechanism of action for Clauszoline M. While its chemical structure as a carbazole alkaloid is known, its interactions with proteins and signaling pathways in a cellular or in vivo context have not been elucidated. This lack of a defined target makes it impossible to conduct traditional target engagement studies or to draw direct comparisons with other compounds.
This guide, therefore, aims to provide researchers, scientists, and drug development professionals with a comparative overview of established methodologies for confirming in vivo target engagement. While we cannot provide specific experimental data for Clauszoline M, we will present the principles, protocols, and data formats for key techniques, offering a roadmap for how such studies could be designed once a target is identified.
Key Methodologies for In Vivo Target Engagement
Several powerful techniques are at the forefront of confirming drug-target interactions in vivo. These methods can be broadly categorized into direct and indirect approaches.
Table 1: Comparison of In Vivo Target Engagement Methodologies
Method
Principle
Advantages
Disadvantages
Typical Quantitative Readout
Cellular Thermal Shift Assay (CETSA)
Ligand binding stabilizes the target protein against thermal denaturation.
Label-free, applicable to native proteins.
Requires specific antibodies for detection, may not be suitable for all targets.
Change in protein melting temperature (Tm).
Activity-Based Protein Profiling (ABPP)
Covalent probes that react with the active site of specific enzyme families.
Provides information on target activity and selectivity.
Requires a suitable reactive probe, limited to certain enzyme classes.
Probe labeling intensity, IC50 values.
Chemoproteomics
Affinity capture of the drug target and associated proteins using an immobilized version of the compound.
Can identify novel targets and off-targets.
Can be prone to non-specific binding, requires chemical modification of the drug.
Enrichment ratios, spectral counts.
Positron Emission Tomography (PET)
Imaging technique using a radiolabeled version of the drug or a competing ligand to visualize target occupancy.
Non-invasive, provides spatial and temporal information on target engagement in living subjects.
Requires synthesis of a radiolabeled tracer, expensive infrastructure.
Standardized Uptake Value (SUV), binding potential.
Experimental Protocols: A Generalized View
While specific protocols are highly dependent on the target and compound of interest, the following provides a generalized workflow for two common techniques.
Cellular Thermal Shift Assay (CETSA) Workflow
Caption: Generalized workflow for an in vivo CETSA experiment.
Detailed Methodology for In Vivo CETSA:
Animal Dosing: A cohort of animals is treated with Clauszoline M at various doses and time points. A control group receives a vehicle solution.
Tissue Collection: At the designated time points, animals are euthanized, and the tissues of interest are rapidly harvested and flash-frozen.
Lysate Preparation: Tissues are homogenized in a suitable lysis buffer containing protease and phosphatase inhibitors.
Thermal Challenge: The tissue lysates are divided into aliquots and heated to a range of temperatures for a fixed duration.
Separation of Soluble Fraction: After heating, the samples are centrifuged to pellet the aggregated, denatured proteins.
Protein Detection: The amount of the target protein remaining in the soluble fraction (supernatant) is quantified, typically by Western blotting or mass spectrometry.
Data Analysis: A melting curve is generated by plotting the amount of soluble target protein as a function of temperature. The melting temperature (Tm) is the temperature at which 50% of the protein is denatured. A shift in the Tm between the vehicle- and Clauszoline M-treated groups indicates target engagement.
Activity-Based Protein Profiling (ABPP) Workflow
Caption: Generalized workflow for a competitive in vivo ABPP experiment.
Detailed Methodology for In Vivo Competitive ABPP:
Animal Dosing: Animals are treated with Clauszoline M or a vehicle control.
Tissue Harvest and Lysis: Tissues are collected and homogenized as described for CETSA.
Probe Labeling: The tissue lysates are incubated with a broad-spectrum activity-based probe that targets a family of enzymes. This probe typically contains a reactive group that covalently binds to the active site of the enzymes and a reporter tag (e.g., a fluorophore) for detection.
Protein Separation and Visualization: The proteomes are separated by SDS-PAGE, and the probe-labeled enzymes are visualized by in-gel fluorescence scanning.
Data Analysis: The intensity of the fluorescent band corresponding to the target enzyme is quantified. A decrease in probe labeling in the Clauszoline M-treated group compared to the vehicle group indicates that Clauszoline M is occupying the active site of the target enzyme, thereby preventing the probe from binding.
The Path Forward for Clauszoline M
The immediate next step for advancing the study of Clauszoline M is the identification of its biological target(s). Techniques such as affinity chromatography coupled with mass spectrometry (chemoproteomics) or phenotypic screening followed by target deconvolution could be employed to achieve this. Once a putative target is identified, the methodologies outlined in this guide can be specifically adapted to design and execute robust in vivo target engagement studies. The resulting quantitative data will be instrumental in validating the target, understanding the mechanism of action, and ultimately progressing Clauszoline M through the drug development pipeline.
Comparative
Assessing the Specificity of Clauszoline M's Bioactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals Clauszoline M, a carbazole alkaloid isolated from plants of the Clausena genus, belongs to a class of compounds that have demonstrated a range of biological...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Clauszoline M, a carbazole alkaloid isolated from plants of the Clausena genus, belongs to a class of compounds that have demonstrated a range of biological activities, including anti-inflammatory, antibacterial, and cytotoxic effects.[1][2] A comprehensive assessment of the bioactivity and specificity of Clauszoline M is crucial for its potential development as a therapeutic agent. Due to the limited publicly available data on Clauszoline M's specific biological activity, this guide provides a comparative analysis based on the known bioactivity of its close structural analog, Clausine-B, also isolated from Clausena excavata.[3][4] This guide will detail the experimental data for Clausine-B's antiproliferative effects and outline the standard experimental protocols that would be employed to determine the specificity of a compound like Clauszoline M.
Comparative Bioactivity Data: The Case of Clausine-B
Clausine-B has been evaluated for its antiproliferative activity against a panel of human cancer cell lines and a normal human cell line. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined using the MTT assay.[3][4][5][6] The results, summarized in the table below, provide an indication of the potential potency and selectivity of this class of carbazole alkaloids.
Cell Line
Cell Type
IC50 (µg/mL)
MDA-MB-231
Non-hormone-dependent breast cancer
21.50
HeLa
Cervical cancer
22.90
CAOV3
Ovarian cancer
27.00
HepG2
Hepatic cancer
28.94
MCF-7
Hormone-dependent breast cancer
52.90
Chang liver
Normal liver cells
No IC50 value obtained
Table 1: Antiproliferative Activity of Clausine-B. The IC50 values of Clausine-B against five human cancer cell lines and one normal cell line after 72 hours of treatment. The absence of an IC50 value for the Chang liver cell line suggests a degree of selectivity for cancer cells over normal cells.[3][4][6]
Experimental Protocols for Assessing Bioactivity and Specificity
To rigorously assess the specificity of a bioactive compound like Clauszoline M, a multi-faceted approach involving various in vitro assays is necessary. Here, we detail the protocol for the MTT cytotoxicity assay, which was used to generate the data for Clausine-B, and provide protocols for kinase profiling and receptor binding assays, which are gold-standard methods for determining target specificity.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7][8][9] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the purple color is directly proportional to the number of viable cells.
Protocol:
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the test compound (e.g., Clauszoline M) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.
Formazan Formation: Incubate the plate for an additional 3-4 hours at 37°C to allow for the formation of formazan crystals.
Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[10] Mix thoroughly by pipetting.
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Essential Guide to the Proper Disposal of Clauszoline M
Immediate Safety and Handling Precautions Before handling Clauszoline M, it is imperative to treat the compound as potentially hazardous. Adherence to standard laboratory hygiene practices is mandatory.
Author: BenchChem Technical Support Team. Date: November 2025
Immediate Safety and Handling Precautions
Before handling Clauszoline M, it is imperative to treat the compound as potentially hazardous. Adherence to standard laboratory hygiene practices is mandatory.
Personal Protective Equipment (PPE):
Eye Protection: Wear safety glasses with side shields or certified goggles.
Hand Protection: Use suitable chemical-resistant gloves.
Body Protection: A laboratory coat or other protective clothing is required to prevent skin contact.
Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood. If there is a risk of generating dust or aerosols, a respirator may be necessary.
First Aid Measures:
If Swallowed: Rinse the mouth with water and seek immediate medical attention. Do not induce vomiting.
Skin Contact: Immediately wash the affected area with plenty of soap and water. If irritation develops or persists, seek medical advice.[1]
Eye Contact: Rinse cautiously with water for several minutes. If present and easy to do, remove contact lenses. Continue rinsing and seek medical attention if irritation persists.[1][2]
Step-by-Step Disposal Protocol
The disposal of Clauszoline M should be managed as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.
Waste Identification and Collection:
Collect all waste materials containing Clauszoline M. This includes any unused product, contaminated consumables (such as weigh boats, pipette tips, and gloves), and rinsate from cleaning contaminated glassware.
Follow your institution's guidelines for the segregation of different classes of chemical waste (e.g., halogenated versus non-halogenated organic waste).
Container Labeling and Storage:
Use a dedicated, leak-proof, and compatible waste container. Empty containers that originally held the product are often suitable for waste collection.[3]
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "Clauszoline M."
If the waste is a mixture, list all components and their approximate percentages.
Keep the waste container tightly sealed when not in use. Funnels should not be left in the container opening.[3]
Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials, heat sources, and direct sunlight.
Arranging for Disposal:
Contact your institution's Environmental Health and Safety (EHS) office or equivalent department to schedule a pickup for the hazardous waste.
Provide them with accurate information about the waste contents.
Empty Container Disposal:
Thoroughly rinse empty Clauszoline M containers with a suitable solvent (e.g., acetone or ethanol).
Once clean, deface or remove the original label and dispose of the container in accordance with your institution's procedures for clean glassware or plastic.
Summary of Safety and Disposal Information
Aspect
Guideline
Citation
Personal Protective Equipment
Safety glasses/goggles, chemical-resistant gloves, lab coat. Use in a fume hood.
Experimental Workflow: Safe Chemical Handling and Disposal
Caption: Workflow for Safe Chemical Handling and Disposal.
Disclaimer: This information is provided for guidance and is based on general principles of laboratory safety. A specific Safety Data Sheet (SDS) for Clauszoline M was not found. Always consult your institution's specific safety and disposal protocols and comply with all applicable local, state, and federal regulations.
Essential Safety and Logistical Information for Handling Clauszoline M
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent bioactive compounds like Clauszoline M. This guide provides essential, immediate s...
Author: BenchChem Technical Support Team. Date: November 2025
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent bioactive compounds like Clauszoline M. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a culture of safety and build deep trust in laboratory practices.
Chemical and Physical Properties
Clauszoline M is a bioactive alkaloid compound.[1][2] Understanding its physical and chemical properties is the first step in safe handling.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment:
Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[5][7] A face shield may be necessary for operations with a higher risk of splashing or dust generation.[7][8]
Hand Protection: Chemically resistant gloves, such as neoprene or nitrile rubber, are essential to prevent skin contact.[9] Always inspect gloves for tears or punctures before use.
Respiratory Protection: For operations that may generate dust, a NIOSH-certified N95 or higher respirator is recommended to prevent inhalation.[10]
Body Protection: A lab coat or a disposable liquid-tight spray overall should be worn to protect clothing and skin.[9] For handling larger quantities or in situations with a high risk of contamination, a disposable coverall is preferable.[10]
Footwear: Closed-toe shoes are mandatory in a laboratory setting. For extensive handling, chemically resistant boots may be necessary.[9]
Safe Handling and Operational Workflow
A systematic approach to handling Clauszoline M will minimize exposure and ensure a safe laboratory environment. The following workflow outlines the key steps from preparation to disposal.
Caption: A flowchart outlining the safe handling process for Clauszoline M.
Step-by-Step Handling Protocol:
Preparation:
Thoroughly review the available safety information and establish a clear experimental plan.
Ensure all necessary PPE is available and in good condition. Don the appropriate PPE before entering the handling area.
Prepare the workspace by ensuring it is clean, uncluttered, and that a chemical fume hood is operational.
Handling:
All manipulations of solid Clauszoline M should be conducted within a certified chemical fume hood to minimize inhalation risk.
Use appropriate tools (e.g., chemical-resistant spatulas) for weighing and transferring the powder.
When dissolving the compound, add the solvent slowly to the solid to avoid splashing.
Cleanup and Disposal:
Decontaminate all surfaces and equipment that may have come into contact with Clauszoline M using an appropriate solvent or cleaning agent.
Dispose of all chemical waste, including contaminated consumables (e.g., pipette tips, gloves), in designated hazardous waste containers in accordance with institutional and local regulations.
Doff PPE in a manner that avoids self-contamination, removing gloves last.
Wash hands thoroughly with soap and water after completing the work and removing PPE.
First Aid Measures
In the event of exposure, immediate action is critical:
After Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.
After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.
After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.
After Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Spill and Leak Procedures
In the event of a spill:
Evacuate: Immediately alert others in the vicinity and evacuate the area if necessary.
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
Contain: For small spills, carefully sweep up the solid material, avoiding dust formation, and place it in a sealed container for disposal. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container.
Clean: Decontaminate the spill area thoroughly.
Report: Report the incident to the laboratory supervisor or safety officer.
Disposal Considerations
All waste containing Clauszoline M must be treated as hazardous waste.
Solid Waste: Collect in a clearly labeled, sealed container.
Liquid Waste: Collect in a labeled, sealed, and chemically compatible waste container.
Contaminated Materials: All disposable items that have come into contact with the chemical should be disposed of as hazardous waste.
Do not let the product enter drains.
Caption: A decision diagram for selecting appropriate PPE when handling Clauszoline M.